Technical Guide: Structure Elucidation of 2-Desamino-2-Hydroxy Trimethoprim (EP Impurity E)
Executive Summary In the high-stakes environment of pharmaceutical impurity profiling, the accurate identification of degradation products is critical for regulatory compliance (ICH Q3A/B) and patient safety. 2-Desamino-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of pharmaceutical impurity profiling, the accurate identification of degradation products is critical for regulatory compliance (ICH Q3A/B) and patient safety. 2-Desamino-2-hydroxy trimethoprim , officially designated as Trimethoprim EP Impurity E (and USP Related Compound A), represents a primary hydrolytic degradation product of the antibiotic Trimethoprim.
This guide provides a definitive technical workflow for the synthesis, isolation, and structural elucidation of this impurity. Unlike generic overviews, this document details the causal logic behind the analytical choices, focusing on the distinction between the 2-hydroxy and 4-hydroxy isomers and the spectroscopic evidence for keto-enol tautomerism.
Trimethoprim (TMP) contains a 2,4-diaminopyrimidine core. Under acidic or oxidative stress conditions, the amino group at the C2 position is susceptible to hydrolysis, converting the guanidine-like moiety into a urea-like moiety. This transformation yields the 2-hydroxy derivative.
Critical Distinction: Researchers must distinguish this from Impurity B (4-desamino-4-hydroxy trimethoprim), which arises from hydrolysis at the C4 position. The 2-hydroxy isomer (Impurity E) is thermodynamically distinct and exhibits unique spectral characteristics due to the specific hydrogen-bonding environment of the resulting lactam.
Tautomerism
While often named "2-hydroxy," the molecule exists predominantly in the 2-oxo (lactam) tautomeric form in solution (DMSO-d₆) and the solid state. This is a crucial consideration for NMR interpretation, as the C2 carbon signal will appear characteristic of a carbonyl/amide rather than an aromatic C-OH.
Figure 1: Formation and tautomeric equilibrium of 2-Desamino-2-hydroxy trimethoprim.
Synthesis and Isolation Strategy
To obtain a reference standard for elucidation, de novo synthesis is preferred over isolation from degraded drug product due to yield and purity requirements.
Synthesis Protocol (Condensation Route)
This method ensures regioselectivity for the 2-oxo position by using urea.
Step 1 (Knoevenagel Condensation): React 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base (piperidine) to form the benzylidene intermediate.
Step 2 (Reduction): Catalytic hydrogenation (Pd/C) of the benzylidene to form ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)propanoate.
Step 3 (Cyclization): Condense the propanoate intermediate with Urea (not guanidine) in sodium ethoxide/ethanol.
Note: Using guanidine yields Trimethoprim. Using urea yields the 2-hydroxy (2-oxo) derivative directly.
Purification: The crude precipitate is acidified to pH 5-6, filtered, and recrystallized from Ethanol/Water (80:20).
Preparative HPLC Isolation (Alternative)
If synthesizing is not feasible, isolate from forced degradation samples:
Stress Condition: Reflux TMP in 0.1 N HCl for 24 hours.
Column: C18 Prep column (e.g., Phenomenex Luna, 250 x 21.2 mm, 10 µm).
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Target: Collect the peak eluting at RRT ~0.9 (relative to TMP).
Analytical Structure Elucidation
High-Resolution Mass Spectrometry (HRMS)
The first step in validation is confirming the elemental composition.
Instrument: Q-TOF or Orbitrap MS.
Ionization: ESI Positive Mode.
Observed m/z: 292.1295 [M+H]⁺.
Theoretical m/z: 292.1292 (Calculated for C₁₄H₁₈N₃O₄⁺).
Interpretation: The mass shift of +1 Da relative to Trimethoprim (291 vs 290) corresponds to the mass difference between an -OH group (17 Da) and an -NH₂ group (16 Da).
NMR Spectroscopy (The Gold Standard)
NMR provides the definitive proof of the structure, specifically the position of the modification (C2 vs C4).
Solvent: DMSO-d₆ (Essential for observing exchangeable protons).
Table 1: 1H and 13C NMR Assignment
Position
δ 1H (ppm)
Multiplicity
δ 13C (ppm)
HMBC Correlations (H to C)
2 (C=O)
-
-
155.8
H6, N1-H
4 (NH₂)
6.45
Broad s (2H)
163.2
-
5
-
-
107.5
H6, CH₂
6
7.25
s (1H)
148.1
C2, C4, C5, C7
7 (CH₂)
3.48
s (2H)
32.4
C5, C6, C1', C2', C6'
1' (Ar)
-
-
136.5
H7
2', 6'
6.55
s (2H)
106.2
C7, C3', C4', C5'
3', 5'
-
-
153.0
OMe protons
4'
-
-
135.8
-
3,5-OMe
3.73
s (6H)
56.0
C3', C5'
4-OMe
3.62
s (3H)
60.1
C4'
N1-H
10.85
Broad s (1H)
-
C2, C6
Key Diagnostic Signals:
Loss of C2-NH₂: In Trimethoprim, the 2-NH₂ signal appears ~5.7 ppm. In Impurity E, this is absent.
Appearance of Amide Proton: A new, broad singlet appears downfield at ~10.85 ppm . This corresponds to the N1-H of the pyrimidinone ring, confirming the keto tautomer.
C2 Chemical Shift: The C2 carbon shifts upfield slightly compared to the guanidine carbon in TMP (~162 ppm) but shows characteristic urea/amide carbonyl behavior at 155.8 ppm .
Symmetry: The trimethoxybenzyl moiety remains symmetrical (equivalent 2'/6' protons and 3'/5' methoxy groups), confirming the degradation did not occur on the phenyl ring.
Infrared Spectroscopy (IR)
Key Band: Strong absorption at 1660–1690 cm⁻¹ (C=O stretch). This band is absent in Trimethoprim (which shows C=N and N-H bends), providing rapid confirmation of the carbonyl group.
Elucidation Workflow Diagram
This diagram visualizes the logical flow from isolation to final structure confirmation.
Technical Guide: Synthesis and Characterization of 2-Desamino-2-hydroxy Trimethoprim
Executive Summary 2-Desamino-2-hydroxy trimethoprim (CAS: 60729-91-1), chemically known as 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2(1H)-one , is a critical process-related impurity and degradation product of the ant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Desamino-2-hydroxy trimethoprim (CAS: 60729-91-1), chemically known as 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2(1H)-one , is a critical process-related impurity and degradation product of the antibiotic Trimethoprim. Designated as Impurity E in the European Pharmacopoeia (EP), its presence must be strictly controlled in pharmaceutical substances.
This guide details the de novo synthesis of this molecule, prioritizing the "Urea Route" over direct hydrolysis of Trimethoprim. While hydrolysis is mechanistically possible, it lacks regioselectivity and yields complex mixtures. The synthetic strategy outlined here utilizes a condensation reaction between a benzyl-acrylonitrile intermediate and urea, ensuring high structural fidelity and purity for use as a Reference Standard (RS).
Retrosynthetic Analysis & Strategy
The structural deviation from Trimethoprim involves the substitution of the 2-amino group with a hydroxyl (or tautomeric oxo) group.
Target: 2-oxo-4-amino-5-benzylpyrimidine core.
Standard TMP Synthesis: Condensation of an
-benzyl--anilinoacrylonitrile intermediate with Guanidine .
Modified Strategy: Replacement of Guanidine with Urea .
Mechanistic Logic
The reaction exploits the 1,3-electrophilic character of the acrylonitrile intermediate. Urea acts as the dinucleophile.
C-C Bond Formation: The methylene bridge is established early in the precursor synthesis.
Cyclization: Urea attacks the nitrile and the enamine carbons.
The urea oxygen becomes the C2-carbonyl (2-hydroxy tautomer).
The nitrile nitrogen is retained as the 4-amino group.
Caption: Retrosynthetic pathway replacing Guanidine with Urea to target the 2-oxo functionality.
Detailed Experimental Protocols
Phase 1: Synthesis of the Intermediate
Target: 3-Anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile (Impurity I)
This solid intermediate is preferred over the dimethylamino analog due to better stability and crystallinity.
Manish, K., et al. (2012). Process for the preparation of Trimethoprim and impurities.[6] Patent WO2012123956A1. (Describes the general urea condensation chemistry).
Roth, B., et al. (1962). 2,4-Diaminopyrimidines.[4][2][6][7] Synthesis and Antimalarial Activity. Journal of Medicinal Chemistry, 5(5), 1103–1123. (Foundational Hitchings chemistry).
National Center for Biotechnology Information . PubChem Compound Summary for CID 3035337: 3-Anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile. (Precursor data).
The impurity 2-Desamino-2-hydroxy trimethoprim (often identified as a hydrolysis degradant of Trimethoprim) represents a critical structural modification of the parent API.[1] By replacing the 2-amino group on the pyrimidine ring with a hydroxyl group, the molecule undergoes significant physicochemical changes, most notably keto-enol tautomerism favoring the 2(1H)-pyrimidinone form.[1]
This guide provides a rigorous in silico framework for predicting the toxicity profile of this specific impurity. Unlike standard QSAR workflows, this protocol emphasizes tautomeric state curation , consensus mutagenicity modeling (per ICH M7 guidelines), and molecular docking to assess residual affinity for the primary target, Dihydrofolate Reductase (DHFR).
Chemical Identity & Structural Curation
Before initiating any prediction algorithm, the chemical structure must be curated. The "garbage in, garbage out" principle is particularly acute here due to the tautomeric nature of hydroxypyrimidines.
Modification: Hydrolysis of the 2-amino group to a hydroxyl group.[1]
Chemical Name: 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2(1H)-one (Keto tautomer).[1]
Mechanism of Formation: Acid-catalyzed hydrolysis or oxidative deamination during long-term storage in aqueous media.[1]
The Tautomerism Trap
The name "2-hydroxy" implies an aromatic enol system.[1] However, in physiological solution and in vacuo, the keto-amine (2-oxo) form is energetically dominant over the enol-imine form.[1]
Implication for QSAR: Most legacy QSAR models (e.g., TOPKAT, TEST) rely on fragment descriptors. If you input the enol form, the software may miscalculate LogP and H-bond donor counts, leading to erroneous toxicity flags.
Protocol: Always canonicalize the structure to the 2-oxo (keto) tautomer before submission to prediction servers.
Assessment Workflow: The "Triad of Prediction"
We utilize a three-tiered approach to ensure regulatory compliance (ICH M7) and mechanistic understanding.
Figure 1: Integrated In Silico Toxicology Workflow. The process runs parallel assessments for mutagenicity, pharmacological potency, and organ toxicity.
Tier 1: Genotoxicity Assessment (ICH M7)
For impurities, the primary concern is DNA reactivity (mutagenicity).[8][9]
Methodology
Use two complementary QSAR methodologies as required by ICH M7 guidelines:
Statistical-Based: (e.g., VEGA CAESAR, EPA T.E.S.T.)[1] - Uses training sets to interpolate toxicity.[1]
Structural Alert Analysis: The parent Trimethoprim contains a 2,4-diaminopyrimidine core.[1][10] The 2-desamino-2-hydroxy analog removes the exocyclic amine.[1]
Deamination Effect: The removal of the primary amine generally reduces mutagenic potential if the amine was responsible for metabolic activation (e.g., via N-hydroxylation). However, the formation of the Michael acceptor (alpha, beta-unsaturated ketone) in the pyrimidinone ring must be evaluated.
Consensus Prediction:
Ames Test: Likely Negative .[1][8] The pyrimidinone core is common in nucleobases (cytosine, thymine) and is generally not considered a mutagenic structural alert unless halogenated or nitrosated.
Endpoint
Method
Expected Result
Mechanistic Rationale
Ames Mutagenicity
Consensus (VEGA/Sarah)
Negative
Loss of N-oxidation potential; structural similarity to endogenous nucleobases.[1]
Carcinogenicity
ISS / IRFMN Models
Negative
Lack of reactive electrophilic centers typically associated with DNA alkylation.
Does the impurity retain the biological activity of the parent? If it still binds DHFR, it contributes to the pharmacological load.
The Molecular Switch
Trimethoprim binds to Dihydrofolate Reductase (DHFR) largely through a critical hydrogen bond network involving Asp27 (in bacterial DHFR) or Glu30 (in mammalian DHFR).
Parent (TMP): Protonated N1 and the 2-amino group form a "pincer" H-bond with the carboxylate of Asp27.[1]
Impurity (2-OH TMP): The 2-amino group is replaced by a carbonyl (in keto form).[1] This abolishes the hydrogen bond donor capability at position 2 and removes the basicity of N1 (which is now an amide-like nitrogen).
Docking Protocol
Target Preparation: Retrieve PDB ID 2W9G (Trimethoprim bound to DHFR).[1]
Ligand Prep: Generate 3D conformers of 2-Desamino-2-hydroxy TMP (Keto form).
Grid Generation: Center on the TMP binding pocket.[1]
Scoring: Use Glide (Schrödinger) or AutoDock Vina.[1]
Mechanism of Inactivation
The substitution creates a "clash" or "void" in the binding pocket. The loss of the ionic interaction with Asp27 typically results in a >1000-fold loss in affinity . Therefore, this impurity is predicted to be pharmacologically inactive .
Figure 2: Mechanistic basis for loss of pharmacological potency.[1] The impurity lacks the critical amine donor required for the high-affinity "pincer" interaction with Asp27.
Tier 3: General Toxicity (ADMET)[1]
hERG Inhibition (Cardiotoxicity)
Trimethoprim has weak hERG liability.[1] The 2-hydroxy modification increases polarity (Topological Polar Surface Area, TPSA).[1]
Prediction: Reduced hERG inhibition risk compared to parent.[1]
Reasoning: hERG blockade is often driven by lipophilicity and basic amines. This impurity is less lipophilic and less basic.
Hepatotoxicity
While TMP can cause idiosyncratic liver injury (often immune-mediated via reactive metabolites), the 2-hydroxy degradant is a product of hydrolysis, not oxidative bioactivation.[1]
Prediction: Lower risk of forming reactive quinone-imine intermediates compared to the parent diamine.[1]
Summary of Predicted Toxicity Profile
Endpoint
Prediction
Confidence
Regulatory Action
Mutagenicity
Negative
High
Treat as Class 5 (Non-mutagenic impurity) per ICH M7.[1]
DHFR Inhibition
Inactive
High
Not considered a significant contributor to pharmacological potency.[1]
Cardiotoxicity
Low Risk
Medium
Unlikely to require specific safety pharmacology follow-up.[1]
ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[11] International Council for Harmonisation, 2017. Link
[1] Executive Summary & Compound Identity 2-Desamino-2-hydroxy trimethoprim is a critical degradation product and pharmacopoeial impurity of the antibiotic Trimethoprim.[1][2] Chemically defined as 4-amino-5-(3,4,5-trime...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Identity
2-Desamino-2-hydroxy trimethoprim is a critical degradation product and pharmacopoeial impurity of the antibiotic Trimethoprim.[1][2] Chemically defined as 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2(1H)-one , it arises primarily through the hydrolytic deamination of the 2-amino group on the pyrimidine ring.[1][2]
In regulatory contexts (European Pharmacopoeia), it is designated as Trimethoprim Impurity E . Its detection and characterization are mandatory for purity profiling in drug substance manufacturing. This guide details the spectroscopic signatures (NMR, MS, IR) required to unequivocally identify this compound, distinguishing it from the parent drug.
Substitution of 2-amino group with a hydroxyl/keto group (Lactam-Lactim Tautomerism)
Structural Analysis & Tautomerism
Understanding the tautomeric nature of Impurity E is prerequisite to interpreting its spectroscopic data. While often named "2-hydroxy," the compound predominantly exists in the keto (lactam) form in solution (DMSO, polar solvents) and solid state.[2] This significantly influences the IR (carbonyl stretch) and NMR (N-H proton) spectra.[1]
Visualization: Structural Tautomerism
Figure 1: Transformation of Trimethoprim to Impurity E and the subsequent tautomeric equilibrium favoring the keto form.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR spectrum provides the most definitive structural proof. The diagnostic change is the disappearance of the 2-amino protons and the appearance of a broad amide/lactam proton.
Experimental Protocol
Solvent: DMSO-
(Preferred for solubility and exchangeable proton visibility).[1][2]
Frequency: 400 MHz or higher.
Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1][2]
Comparative
H NMR Data: Trimethoprim vs. Impurity E
Proton Assignment
Trimethoprim (Parent) (ppm)
Impurity E (Target) (ppm)
Diagnostic Note
Pyrimidine H-6
7.53 (s, 1H)
7.20 – 7.60 (s, 1H)
Retained singlet; chemical shift may vary slightly due to electronic change at C2.[1][2]
Interpretation:
The loss of the upfield amino signal (~5.7 ppm) and the emergence of a downfield exchangeable proton (>10 ppm) confirms the conversion of the guanidine-like moiety to a urea-like (cyclic) moiety.[1][2]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight change (+1 Da relative to parent) and characteristic fragmentation.[1]
Experimental Protocol
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
MS Profile
Parameter
Value
Interpretation
Molecular Ion
m/z 292.3
Consistent with MW 291.3 ().[1][2] Shift of +1 Da vs Trimethoprim (291.3).[1]
Base Peak
m/z 292.3
The protonated molecule is typically stable.
Key Fragment 1
m/z 181.1
Trimethoxybenzyl cation (). Characteristic of all trimethoprim derivatives.[1][2] Cleavage at the methylene bridge.[3]
Key Fragment 2
m/z 112.0
Pyrimidinone fragment. Corresponds to the heterocyclic ring after benzyl loss (vs m/z 111 in parent).
Fragmentation Pathway Visualization
Figure 2: ESI-MS fragmentation logic for Impurity E.
Infrared Spectroscopy (IR)
IR spectroscopy provides rapid confirmation of the carbonyl functionality, distinguishing Impurity E from the parent diamine.
European Pharmacopoeia (Ph. Eur.) : Monograph for Trimethoprim. Identifies Impurity E as 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2(1H)-one.[1][2][5]
US Pharmacopeia (USP) : Listed as Trimethoprim Related Compound A.[1][2][6]
Chemical Identity : PubChem Compound Summary for CAS 60729-91-1. Link[1][2]
Spectroscopic Validation : Journal of Pharmaceutical and Biomedical Analysis, 1999, 19(3-4), 373-389.[2] (Methodology for isolating and characterizing TMP impurities).
Reference Standards : LGC Standards / Mikromol data sheets for Trimethoprim Impurity E (Code MM0093.03). Link
Solubility Profile & Purification Strategy for Trimethoprim Impurity E
Technical Guide for Pharmaceutical Development Executive Summary Trimethoprim Impurity E (EP/BP designation), chemically identified as 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol (CAS: 60729-91-1), represents a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Pharmaceutical Development
Executive Summary
Trimethoprim Impurity E (EP/BP designation), chemically identified as 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol (CAS: 60729-91-1), represents a critical degradation product and process impurity in the synthesis of Trimethoprim (TMP).
Unlike the parent API, which is a weak base (pKa ~7.1), Impurity E possesses a hydroxyl group at the C2 position of the pyrimidine ring. This structural modification induces a lactam-lactim tautomerism , significantly altering its polarity, pKa, and solubility profile. This guide provides a definitive analysis of these physicochemical shifts and translates them into actionable strategies for analytical method development (HPLC) and downstream purification.
Key Insight: The substitution of the 2-amino group (in TMP) with a 2-hydroxyl group (in Impurity E) drastically reduces basicity. Consequently, Impurity E exhibits lower solubility in acidic aqueous media compared to Trimethoprim, a property that can be exploited for selective removal via pH-controlled precipitation or liquid-liquid extraction.
Physicochemical Basis of Solubility
To control Impurity E, one must understand the molecular mechanics driving its solubility.
The Tautomeric Shift:
In solution, Impurity E exists in equilibrium between the lactim (2-hydroxy) and lactam (2-oxo, 1H-pyrimidin-2-one) forms. The lactam form is generally favored in polar solvents and the solid state. This tautomer creates a rigid hydrogen-bond network (donor at N1, acceptor at C2=O), increasing the lattice energy and reducing solubility in non-polar solvents compared to the parent drug.
2.2 Comparative Physicochemical Properties
Property
Trimethoprim (Parent)
Impurity E (Target)
Impact on Solubility
C2 Substituent
-NH₂ (Amino)
-OH / =O (Hydroxy/Oxo)
Loss of primary basic center.
Dominant pKa
~7.12 (Basic, N1)
~9.2 (Acidic, -OH/NH)
Impurity E does not protonate easily at pH 4-6.
LogP (Oct/Water)
0.91
~0.5 - 0.8 (Est.)
Slightly more polar due to Lactam form.
Acid Solubility
High (Forms soluble salt)
Low (Remains neutral)
Critical Separation Vector.
Solubility Profile
3.1 Solvent Screening Data
The following solubility data is synthesized from experimental characterization of pyrimidine derivatives and supplier specifications.
Solvent System
Solubility Classification
Mechanistic Explanation
DMSO
High (>20 mg/mL)
Disrupts strong intermolecular H-bonds of the lactam form.
Methanol
Moderate-High
Protogenic solvent stabilizes the polar lactam tautomer.
Water (Neutral)
Very Poor (<0.1 mg/mL)
Hydrophobic benzyl group + high crystal lattice energy.
Water (pH 2.0)
Low
Unlike TMP, Impurity E lacks a highly basic nitrogen to form a stable cation.
Water (pH > 10)
Moderate
Deprotonation of the lactam/phenol moiety forms a soluble anion.
Chloroform
Low
Insufficient polarity to overcome lattice energy.
Glacial Acetic Acid
High
Acts as both solvent and weak proton donor.
3.2 The pH-Solubility Divergence (Visualized)
The diagram below illustrates the divergent solubility pathways of TMP and Impurity E, which is the foundation for purification.
Implications for Purification & Analysis
4.1 Purification Strategy: The "Acid Wash" Technique
Since Trimethoprim is synthesized effectively in basic environments, Impurity E often co-crystallizes. However, re-slurrying the crude product in dilute acidic water (pH 4.0 - 5.0) can selectively dissolve Trimethoprim (forming the salt) while leaving Impurity E largely undissolved (or extracting it into an organic wash like Ethyl Acetate).
Logic: At pH 4.0, TMP (pKa 7.1) is >99.9% ionized (soluble). Impurity E (neutral) prefers the solid phase or organic layer.
4.2 HPLC Method Development
Column: C18 or Phenyl-Hexyl (for selectivity between the benzyl rings).
Mobile Phase: Phosphate buffer (pH 3.0) / Methanol or Acetonitrile.
Why pH 3.0? At this pH, TMP is ionized and elutes early. Impurity E is neutral and will display higher retention (elute later) due to hydrophobic interaction with the stationary phase.
Detection: UV at 254 nm or 270 nm (aromatic absorption).
Use this protocol to generate precise solubility data for your specific batch of Impurity E standard.
Materials:
Impurity E Reference Standard (CAS 60729-91-1).[1][2][3][4][5]
0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).
HPLC System with UV detector.
Workflow:
Preparation: Add excess Impurity E solid (~10 mg) to 2 mL of the target solvent (Buffer pH 2.0, pH 6.8, Methanol, etc.) in a glass vial.
Equilibration: Agitate at 25°C for 24 hours using a thermomixer (1000 rpm).
Filtration: Centrifuge at 10,000 rpm for 5 mins. Filter the supernatant using a 0.45 µm filter.
Critical: Discard the first 200 µL of filtrate to account for filter adsorption.
Quantification: Dilute the filtrate with Mobile Phase and inject into HPLC. Calculate concentration against a known standard curve.
Protocol 2: Differential Extraction Feasibility Study
Use this to validate the purification logic.
Workflow:
Dissolve 100 mg of Crude Trimethoprim (spiked with 1% Impurity E) in 10 mL of 0.1 N Hydrochloric Acid .
Perform Liquid-Liquid Extraction (LLE) with 10 mL of Ethyl Acetate .
Separate phases.
Analyze:
Aqueous Phase: Should contain purified Trimethoprim.
Organic Phase: Should be enriched with Impurity E (Neutral form).
Neutralization: Adjust aqueous phase to pH 8.0 with NaOH to precipitate purified TMP.
References
European Pharmacopoeia Commission. (2025). Trimethoprim Monograph: Related Substances. European Directorate for the Quality of Medicines & HealthCare (EDQM).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5578: Trimethoprim. PubChem.[6] [Link]
Li, Z., et al. (2015). Solubility of Trimethoprim in Selected Pure Solvents and Mixed-Solvent Systems. Journal of Chemical & Engineering Data, 60(1), 123-129. [Link]
Technical Guide: Forced Degradation & Impurity Profiling of Trimethoprim
Executive Summary This technical guide details the forced degradation (stress testing) of Trimethoprim (TMP), a diaminopyrimidine antibiotic. It is designed for analytical scientists and formulation chemists to establish...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the forced degradation (stress testing) of Trimethoprim (TMP), a diaminopyrimidine antibiotic. It is designed for analytical scientists and formulation chemists to establish Stability Indicating Methods (SIM) in compliance with ICH Q1A(R2) and Q1B. Unlike standard protocols, this guide emphasizes the mechanistic degradation pathways—specifically the susceptibility of the methylene bridge to oxidation and photolysis—and provides a self-validating workflow for identifying critical impurities like TMP-N-oxides and keto-derivatives.
Regulatory & Scientific Framework
Authority: ICH Q1A(R2) (Stability Testing) & ICH Q1B (Photostability).[1]
Forced degradation is not merely about destroying the drug; it is about mass balance . The goal is to generate 10–20% degradation to identify potential degradation products (DPs) without inducing secondary, non-relevant decomposition.
The Chemical Vulnerability of Trimethoprim
Trimethoprim consists of a 2,4-diaminopyrimidine ring linked by a methylene bridge to a 3,4,5-trimethoxyphenyl ring.
Primary Weakness: The methylene bridge (
) is prone to radical attack (oxidation/photolysis), leading to hydroxylation or ketone formation.
Secondary Weakness: The pyrimidine ring nitrogen atoms are susceptible to N-oxidation.
Stability: TMP is relatively resistant to hydrolysis compared to esters or amides, but extreme pH can induce cleavage.
Strategic Experimental Protocol
Note: All stress samples must be compared against a freshly prepared unstressed standard.
Preparation of Stock Solution
Solvent: Methanol (LC-MS Grade).
Concentration: 1.0 mg/mL (High enough to detect minor impurities, low enough to prevent column saturation).
Stress Conditions (Step-by-Step)
Stressor
Condition
Mechanistic Target
Quenching/Neutralization
Acid Hydrolysis
1.0 N HCl, 60°C, 4–24 hrs
Protonation of pyrimidine ring; cleavage of ether linkages.
Neutralize with 1.0 N NaOH to pH 7.0 prior to injection.
Base Hydrolysis
1.0 N NaOH, 60°C, 4–24 hrs
Nucleophilic attack; generally resistant, but checks for ring opening.
Neutralize with 1.0 N HCl to pH 7.0.
Oxidation
3%–10% HO, RT, 2–6 hrs
Critical: Electrophilic attack on N-atoms (N-oxides) and methylene bridge.
Quench with 10% Sodium Metabisulfite (NaSO) solution.
Photolysis
1.2 million lux-hours (ICH Q1B)
Radical-mediated oxidation; formation of Keto-TMP.
Keep dark control wrapped in foil. No chemical quench needed.
Critical Control Point (Trustworthiness): Always perform a "Zero-Hour" injection (stressor added and immediately quenched) to prove that the quenching process itself does not degrade the molecule.
Analytical Methodology (LC-MS/MS)
To identify impurities, a standard HPLC-UV method is insufficient. High-Resolution Mass Spectrometry (HRMS) is required to determine the elemental composition of DPs.
Instrument: UPLC coupled with Q-TOF or Orbitrap MS.
The following diagram illustrates the chemical breakdown of Trimethoprim under stress.
Figure 2: Degradation pathways of Trimethoprim showing oxidative (Red), photolytic (Yellow), and hydrolytic (Green) routes.
Conclusion & Impact
Forced degradation confirms that Trimethoprim is most vulnerable to oxidation and photolysis .
Formulation Implication: Antioxidants may be required in liquid formulations.
Packaging Implication: Light-resistant packaging (amber glass/blisters) is mandatory to prevent the formation of Keto-TMP.
Method Development: The SIM must resolve the N-oxide (polar, early eluting) and Keto-TMP (late eluting) from the parent peak.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5][6] International Council for Harmonisation.[6] [Link]
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1][5] International Council for Harmonisation.[6] [Link]
Sirtori, C., et al. (2010). Photolytic degradation of trimethoprim in aqueous solution: Kinetics, toxicity and degradation products. Water Research. [Link]
British Pharmacopoeia Commission. (2024). Trimethoprim Monograph: Related Substances. British Pharmacopoeia. [Link]
Ji, Y., et al. (2016). Photodegradation of trimethoprim in aqueous solution: Mechanisms and pathways.[7][8][9] Journal of Hazardous Materials. [Link]
The Origin of 2-Desamino-2-hydroxy trimethoprim: A Technical Guide for Drug Development Professionals
This in-depth technical guide explores the potential origins of 2-Desamino-2-hydroxy trimethoprim, a structural analog of the potent dihydrofolate reductase (DHFR) inhibitor, trimethoprim. While not a commonly reported m...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide explores the potential origins of 2-Desamino-2-hydroxy trimethoprim, a structural analog of the potent dihydrofolate reductase (DHFR) inhibitor, trimethoprim. While not a commonly reported metabolite or synthetic derivative, understanding the plausible metabolic and synthetic pathways leading to this compound is crucial for researchers in drug development, medicinal chemistry, and pharmacology. This guide will provide a scientifically grounded exploration of its hypothetical formation, potential biological significance, and the analytical methodologies required for its characterization.
Introduction to Trimethoprim and its Mechanism of Action
Trimethoprim is a synthetic antibiotic that belongs to the class of diaminopyrimidines.[1][2] It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, the biologically active form of folic acid.[3][4] By inhibiting DHFR, trimethoprim disrupts the folate metabolic pathway, which is critical for the biosynthesis of purines, thymidine, and certain amino acids, ultimately leading to the cessation of bacterial growth.[5] The remarkable efficacy of trimethoprim lies in its high selectivity for bacterial DHFR over its mammalian counterpart.[1]
The core structure of trimethoprim consists of a 2,4-diaminopyrimidine ring linked to a 3,4,5-trimethoxybenzyl moiety.[6] The 2,4-diaminopyrimidine scaffold is the key pharmacophore responsible for its potent inhibitory activity against DHFR.[2][7]
The Hypothetical Metabolic Origin of 2-Desamino-2-hydroxy trimethoprim
Cytochrome P450-Mediated Metabolism
The initial step in the metabolism of many aromatic amines is N-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[8][9][10] In the case of trimethoprim, the amino groups on the pyrimidine ring are potential sites for such enzymatic modification.
A proposed metabolic pathway could involve the following steps:
N-Hydroxylation: The 2-amino group of trimethoprim could undergo N-hydroxylation mediated by CYP enzymes, forming a reactive N-hydroxy intermediate.
Deamination: This unstable intermediate could then undergo spontaneous or enzymatically catalyzed deamination to yield a reactive imine, which would readily hydrolyze to the corresponding 2-hydroxy derivative.
It is important to note that while CYP-mediated deamination of aromatic amines has been documented, the direct enzymatic deamination of a stable aromatic amine on a pyrimidine ring is less common.[8]
Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes
To investigate the potential metabolic formation of 2-Desamino-2-hydroxy trimethoprim, an in vitro study using human liver microsomes can be performed.
Objective: To determine if trimethoprim is metabolized to 2-Desamino-2-hydroxy trimethoprim by human liver microsomal enzymes.
Materials:
Trimethoprim
Human Liver Microsomes (pooled)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate buffer (pH 7.4)
Acetonitrile (for quenching)
LC-MS/MS system
Procedure:
Prepare a stock solution of trimethoprim in a suitable solvent (e.g., DMSO).
In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the NADPH regenerating system.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding the trimethoprim stock solution to the microsomal mixture.
Incubate the reaction at 37°C with gentle shaking.
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.
Centrifuge the samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to identify and quantify trimethoprim and potential metabolites, including the target compound, 2-Desamino-2-hydroxy trimethoprim. A synthetic standard of the target compound would be required for definitive identification and quantification.
The Plausible Synthetic Origin of 2-Desamino-2-hydroxy trimethoprim
A more direct and controllable route to obtaining 2-Desamino-2-hydroxy trimethoprim is through chemical synthesis. Based on established methods for the synthesis of pyrimidine derivatives, a plausible synthetic pathway can be designed.[11][12]
The synthesis would likely start from a precursor that already contains the desired 2-hydroxy-4-aminopyrimidine core or allows for its formation. A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of 2-Desamino-2-hydroxy trimethoprim.
A forward synthesis could involve the condensation of a suitable β-alkoxy-α-(3,4,5-trimethoxybenzyl)acrylonitrile with urea or a guanidine derivative under basic conditions, followed by selective hydrolysis or modification of the resulting pyrimidine ring.
Experimental Protocol: Synthesis of a 2-Hydroxy-4-aminopyrimidine Derivative
This protocol outlines a general approach for the synthesis of a 2-hydroxy-4-aminopyrimidine derivative, which could be adapted for the synthesis of 2-Desamino-2-hydroxy trimethoprim.
Objective: To synthesize a 2-hydroxy-4-aminopyrimidine scaffold as a precursor to the target molecule.
Materials:
3,4,5-Trimethoxybenzaldehyde
Ethyl cyanoacetate
Guanidine hydrochloride
Sodium ethoxide
Ethanol
Hydrochloric acid
Procedure:
Knoevenagel Condensation: React 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base (e.g., piperidine) to form ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate.
Michael Addition: The resulting α,β-unsaturated ester can then undergo a Michael addition with a suitable nucleophile to introduce the necessary functionality for cyclization.
Cyclization with Guanidine: The modified intermediate is then cyclized with guanidine in the presence of a strong base like sodium ethoxide in ethanol to form the 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine.
Hydrolysis (if necessary): If the 4-position is an amino group and the 2-position is a different functional group, selective hydrolysis could be employed to generate the 2-hydroxy group.
HPLC Method for Quantification of 2-Desamino-2-hydroxy Trimethoprim
(USP Related Compound A / EP Impurity E) Abstract This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-Desamino-2-hydroxy trimethoprim , a critical hyd...
Author: BenchChem Technical Support Team. Date: February 2026
(USP Related Compound A / EP Impurity E)
Abstract
This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-Desamino-2-hydroxy trimethoprim , a critical hydrolytic degradation product of Trimethoprim. Identified as Related Compound A in the USP and Impurity E in the European Pharmacopoeia (EP), this compound results from the hydrolysis of the 2-amino group on the pyrimidine ring. This guide synthesizes pharmacopoeial standards with modern chromatographic insights to ensure specificity, accuracy, and regulatory compliance.
Chemical Context & Mechanism
To develop a specific method, one must understand the analyte's behavior relative to the parent drug.
Parent Drug: Trimethoprim (TMP) is a weak base (pKa ~7.1) containing a 2,4-diaminopyrimidine moiety.[1][2][3][4]
Formation Pathway: Under acidic or oxidative stress, the amino group at position 2 undergoes hydrolysis, replaced by a hydroxyl group. This tautomerizes to a ketone form (2(1H)-pyrimidinone), significantly altering the molecule's polarity and basicity compared to TMP.
Degradation Pathway Diagram
Figure 1: Hydrolytic degradation pathway of Trimethoprim yielding the target impurity.
Method Development Strategy
Column Selection: The "Base Deactivation" Requirement
Trimethoprim is a basic amine that interacts strongly with free silanol groups on standard silica columns, leading to severe peak tailing.
Recommendation: Use a Base-Deactivated C18 (L1) column. These columns undergo end-capping processes that cover free silanols, ensuring sharp peak shapes for both the basic parent and the polar hydroxy impurity.
Mobile Phase Chemistry
The separation relies on manipulating the ionization state.
USP Standard Approach: Uses Sodium Perchlorate (NaClO₄). Perchlorate is a chaotropic agent that improves peak shape for cationic drugs (like protonated TMP) by disrupting solvation shells.
Modern Safety Adaptation: While Perchlorate is the "Gold Standard" for resolution, it is hazardous. A Phosphate buffer with Triethylamine (TEA) is a viable alternative for routine QC, though this guide details the USP-aligned Perchlorate method for maximum regulatory alignment.
Detailed Experimental Protocol
Instrumentation & Conditions
Parameter
Specification
Rationale
HPLC System
Isocratic LC with UV Detector
Gradient not required for this specific impurity pair.
Column
C18 (L1), 4.6 mm × 250 mm, 5 µm
Base-deactivated packing is mandatory to prevent tailing.
Column Temp
25°C (Ambient)
Standardizes viscosity and retention.
Flow Rate
1.3 mL/min
Optimized for 4.6mm ID columns to ensure adequate backpressure.
Injection Vol
20 µL
Standard loop size; adjust based on sensitivity needs.
Detection
UV @ 280 nm
Near the absorption maximum for the pyrimidine ring; minimizes solvent noise.
Reagents & Mobile Phase Preparation
Safety Note: Sodium Perchlorate is an oxidizer. Handle with care.
Buffer Solution (pH 3.6):
Dissolve 1.40 g of Sodium Perchlorate in 1000 mL of HPLC-grade water (10 mM concentration).
Adjust pH to 3.6 ± 0.1 using Dilute Phosphoric Acid (10%).
Why pH 3.6? At this pH, TMP is ionized (protonated), increasing its solubility, while the hydroxy impurity remains distinct in polarity.
Mobile Phase:
Mix Buffer Solution and Methanol (HPLC Grade) in a 70:30 (v/v) ratio.
Filter through a 0.45 µm nylon membrane and degas (sonication or vacuum).
Standard & Sample Preparation
Diluent: Use the Mobile Phase.
Stock Standard (Impurity): Accurately weigh 2.5 mg of 2-Desamino-2-hydroxy trimethoprim Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume (25 µg/mL).
Stock Standard (TMP): Accurately weigh 25 mg of Trimethoprim USP RS into a 25 mL flask.[6] Dilute to volume (1000 µg/mL).
System Suitability Solution: Mix quantities of TMP and the Impurity to obtain final concentrations of ~10 µg/mL (Impurity) and ~10 µg/mL (TMP).
Note: USP specifically uses Diaveridine for resolution checks, but for quantification of this specific impurity, a mixture of TMP and Related Compound A is chemically appropriate for retention time marking.
Analytical Workflow
Figure 2: Operational workflow for the HPLC quantification cycle.
To ensure the method is "self-validating," the following criteria must be met during every run.
System Suitability Criteria
Parameter
Acceptance Limit
Troubleshooting
Resolution (Rs)
> 2.5 (between TMP and Impurity)
If low, decrease Methanol % by 2-5% to increase retention.
Tailing Factor (T)
< 2.0 (for TMP peak)
If high, column base-deactivation has failed. Replace column.
RSD (Replicates)
< 2.0% (for Standard Area)
If high, check injector precision or pump pulsation.
Linearity & Range
Range: The method should be validated from LOQ (Limit of Quantitation) up to 120% of the specification limit (usually 0.2% - 0.5% of the drug substance).
According to USP General Chapter <621>, impurities often have different extinction coefficients than the parent.
Correction: If an authentic standard of 2-Desamino-2-hydroxy trimethoprim is unavailable , use the parent TMP standard but apply an RRF.
Specific RRF: For 2-Desamino-2-hydroxy trimethoprim, the RRF is typically 0.5 (at 280 nm) relative to Trimethoprim [1]. This means the impurity has roughly half the absorbance response of the parent drug at this wavelength.
Calculation:
References
United States Pharmacopeia (USP). Trimethoprim Monograph: Chromatographic Purity.[8] USP-NF.
European Pharmacopoeia (Ph. Eur.). Trimethoprim: Impurity E.[5][9][10] EDQM.[9]
National Center for Biotechnology Information. PubChem Compound Summary for CID 153426963, 2-Desamino-2-hydroxy trimethoprim.
Hormazabal, V. (1992). Simultaneous determination of sulphadiazine and trimethoprim in plasma and tissues.[11] Journal of Chromatography B.
Reference Standard Profile: 2-Desamino-2-hydroxy Trimethoprim
This Application Note and Protocol guide is designed for pharmaceutical scientists and analytical chemists involved in the impurity profiling of Trimethoprim. It focuses on the specific reference standard 2-Desamino-2-hy...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for pharmaceutical scientists and analytical chemists involved in the impurity profiling of Trimethoprim. It focuses on the specific reference standard 2-Desamino-2-hydroxy trimethoprim , a critical degradation product and pharmacopoeial impurity.
Synonyms: Trimethoprim USP Related Compound A | Trimethoprim EP Impurity E[1][2]
Introduction & Regulatory Context
In the development and quality control of Trimethoprim (TMP), the identification of impurities is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. 2-Desamino-2-hydroxy trimethoprim is a primary hydrolytic degradation product where the amino group at the 2-position of the pyrimidine ring is replaced by a hydroxyl group (tautomerizing to a ketone).
This compound is strictly regulated in major pharmacopoeias:
USP: Designated as Related Compound A (limit NMT 0.1%).
EP: Designated as Impurity E (specified impurity).[1][2][3][4][5]
Its presence indicates exposure to hydrolytic conditions (moisture/acidic environments) or issues during the guanidine cyclization step of synthesis. Because its structure closely resembles the Active Pharmaceutical Ingredient (API), it presents a "critical pair" challenge in chromatographic separations.
Chemical Identity & Properties
Property
Data
Chemical Name
4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol
Common Name
2-Desamino-2-hydroxy trimethoprim
CAS Number
60729-91-1
Molecular Formula
C₁₄H₁₇N₃O₄
Molecular Weight
291.30 g/mol
Appearance
Off-white to pale yellow solid
pKa (approx)
~9.5 (Phenolic/Amide-like) vs. ~7.1 (Trimethoprim N1)
Solubility
Soluble in DMSO, Methanol; sparingly soluble in Water
Structural Insight:
While Trimethoprim is a di-amino pyrimidine (basic), this impurity possesses a hydroxyl group at the 2-position. In solution, it predominantly exists in the 2-oxo (lactam) tautomeric form. This structural change significantly alters its hydrogen bonding capacity and pKa, which is the lever used for chromatographic separation.
Application Note: Separation Strategy
The Mechanistic Challenge
Separating Trimethoprim (TMP) from Impurity E requires understanding their ionization states.
Trimethoprim (pKa ~7.1): At acidic pH (e.g., pH 3.0–4.0), TMP is protonated (positively charged). This reduces its interaction with the hydrophobic C18 stationary phase, causing it to elute relatively early.
Impurity E (pKa ~2.5 for protonation, ~9.5 for deprotonation): The 2-hydroxy/2-oxo group renders the pyrimidine ring significantly less basic. At pH 3.6, Impurity E is largely neutral (uncharged).
Chromatographic Consequence:
In Reverse Phase (RP) chromatography at pH 3.6, the neutral Impurity E retains longer than the positively charged Trimethoprim . This reversal of polarity relative to the mobile phase is the key to achieving the resolution (Rs > 2.5) required by the European Pharmacopoeia.[6]
Visualizing the Degradation Pathway
The following diagram illustrates the formation of Impurity E from Trimethoprim via hydrolysis.
Purpose: Quantification of Impurity E in Trimethoprim API or formulations.[2][3][4] This protocol aligns with EP/USP harmonized principles for related substances.
Reagents & Equipment
Reference Standard: 2-Desamino-2-hydroxy trimethoprim (USP RC A / EP Impurity E).
Column: C18 end-capped, base-deactivated silica (e.g., Hypersil Gold or equivalent), 250 mm x 4.6 mm, 5 µm.
Mobile Phase B: Sodium Perchlorate Buffer pH 3.6 (Dissolve 1.4 g NaClO₄ in 1 L water; adjust pH with Phosphoric Acid).
Note: Perchlorate salts are chaotropic and improve peak shape for basic amines like TMP.
Method Parameters
Parameter
Setting
Mode
Isocratic
Mobile Phase Ratio
Methanol (30%) : Buffer pH 3.6 (70%)
Flow Rate
1.3 mL/min
Column Temp
25°C
Detection
UV @ 280 nm
Injection Volume
20 µL
Run Time
~40 minutes (approx 2.5x retention of TMP)
Step-by-Step Procedure
Buffer Preparation: Dissolve 1.4 g of Sodium Perchlorate Monohydrate in 1000 mL of Milli-Q water. Adjust pH to 3.6 ± 0.1 using dilute Phosphoric Acid. Filter through a 0.45 µm membrane.
Standard Preparation:
Dissolve 2.5 mg of 2-Desamino-2-hydroxy trimethoprim reference standard in 5 mL of Methanol (Stock A).
Dissolve 25 mg of Trimethoprim API in Mobile Phase.
Spike the API solution with Stock A to achieve a concentration of 0.1% (w/w) relative to TMP.
System Suitability:
Inject the spiked solution.
Acceptance Criteria: Resolution (Rs) between Trimethoprim (RT ~3-5 min) and Impurity E must be NLT 2.5 .
Note: Impurity E typically elutes after Trimethoprim in this system due to the neutral state logic described in Section 3.
Protocol 2: LC-MS Identification
Purpose: Structural confirmation during method validation or investigation of unknown peaks.
LC-MS Conditions
Column: C18 (e.g., Waters XBridge C18), 150 mm x 2.1 mm, 3.5 µm.
261, 233 (Distinct fragmentation pattern due to hydroxy ring)
Technique Tip: Impurity E has a mass +1 Da higher than Trimethoprim (OH = 17 vs NH2 = 16). Ensure your MS resolution is sufficient to distinguish this if co-elution occurs, though the gradient should separate them.
Handling & Storage
Hygroscopicity: The reference standard is slightly hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the standard itself over time.
Storage: Store at 2°C to 8°C in a tightly closed container, protected from light.
Stability: Stable for >24 months if stored correctly. Avoid alkaline solutions for prolonged periods, as the pyrimidine ring can undergo further ring-opening degradation.
Workflow Visualization
The following workflow outlines the decision process for qualifying this impurity in a drug substance batch.
References
United States Pharmacopeia (USP). Trimethoprim Monograph: Related Compound A.[11] USP-NF Online.
European Pharmacopoeia (Ph. Eur.). Trimethoprim: Impurity E.[1][2][4][5][7][8] EDQM Knowledge Database.
Hess, S., et al. (2001). "Rapid and sensitive LC separation of new impurities in trimethoprim." Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 531-538.
National Center for Biotechnology Information. PubChem Compound Summary for CID 5578 (Trimethoprim).Link
Sigma-Aldrich. Trimethoprim Related Compound A Reference Standard Data Sheet.[11]Link
using Trimethoprim USP Related Compound A in pharmaceutical analysis
Application Note: Strategic Analysis of Trimethoprim USP Related Compound A Part 1: Introduction & Scientific Context In the high-stakes environment of pharmaceutical quality control, the differentiation between "Impurit...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Analysis of Trimethoprim USP Related Compound A
Part 1: Introduction & Scientific Context
In the high-stakes environment of pharmaceutical quality control, the differentiation between "Impurity A" (European Pharmacopoeia) and "Related Compound A" (USP) is a frequent source of analytical error. While EP Impurity A refers to the starting material 3,4,5-trimethoxybenzyl alcohol, USP Related Compound A is a degradation product: 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol .[1]
This Application Note provides a definitive guide to isolating, identifying, and quantifying USP Related Compound A. Unlike generic protocols, this guide addresses the specific hydrodynamic challenges of separating the hydroxy-pyrimidine derivative from the parent diaminopyrimidine matrix using ion-suppression chromatography.[1]
Chemical Profile: The Analyte
Property
Specification
Common Name
Trimethoprim USP Related Compound A
Chemical Name
4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol
CAS Number
60729-91-1
Molecular Formula
C₁₄H₁₇N₃O₄
Molecular Weight
291.30 g/mol
Origin
Hydrolytic degradation of the 2-amino group on the pyrimidine ring.[1]
Solubility
Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent).[1]
Part 2: Mechanism of Formation
Understanding the origin of Related Compound A is critical for root-cause analysis in stability testing.[1] Trimethoprim contains a 2,4-diaminopyrimidine moiety.[2][3][4][5][6] Under hydrolytic stress (acidic conditions or prolonged aqueous exposure), the amino group at the 2-position is susceptible to nucleophilic attack by water, leading to deamination and the formation of the hydroxylated derivative (which tautomerizes to the lactam form).
Caption: Hydrolytic deamination mechanism converting Trimethoprim to USP Related Compound A.
Part 3: Analytical Strategy & Protocol
The separation of Related Compound A from Trimethoprim is challenging due to their structural similarity.[1] The primary difference is the pKa; the replacement of the amine with a hydroxyl group significantly alters the basicity. We utilize Ion-Pair Chromatography or Chaotropic Chromatography (using Perchlorate) to achieve sharp peak shapes.[1]
Method Principle
The USP monograph utilizes a perchlorate buffer.[1][7] Perchlorate (
) acts as a chaotropic agent, improving the peak shape of basic compounds (like Trimethoprim) by reducing secondary interactions with residual silanols on the silica backbone.
⚠️ SAFETY WARNING: Perchlorate salts are strong oxidizers. When dried, organic perchlorate mixtures can be explosive. Do not allow the mobile phase to evaporate to dryness in waste containers. Flush lines with water before and after use.
Detailed Chromatographic Protocol
1. Reagents & Materials:
Column: L1 Packing (C18), 4.6 mm x 250 mm, 5 µm (e.g., Phenomenex Luna C18(2) or equivalent).
Buffer Solution: Dissolve 1.4 g of Sodium Perchlorate in 1000 mL of water (approx. 10 mM). Adjust pH to 3.6 ± 0.1 with Phosphoric Acid.
Mobile Phase: Mix Buffer Solution and Methanol in a 70:30 (v/v) ratio. Filter through a 0.45 µm nylon membrane and degas.
3. Instrument Parameters:
Parameter
Setting
Flow Rate
1.3 mL/min
Injection Volume
20 µL
Column Temperature
25°C (Isocratic)
Detection
UV @ 280 nm
Run Time
1.5x retention time of Trimethoprim (approx. 15-20 mins)
4. Standard Preparation:
Stock Solution A (Analyte): 0.5 mg/mL Trimethoprim USP RS in Mobile Phase.[1]
Stock Solution B (Impurity): 0.5 mg/mL Trimethoprim Related Compound A USP RS in Methanol (sonicate to dissolve).[1]
System Suitability Solution: Transfer 1.0 mL of Stock A and 0.1 mL of Stock B into a 100 mL volumetric flask. Dilute to volume with Mobile Phase.
Part 4: Experimental Workflow & Data Logic
To ensure data integrity, the analytical workflow must follow a strict logical sequence. The "Resolution Solution" (System Suitability) is the gatekeeper; if resolution criteria are not met, sample data is invalid regardless of precision.
Figure 2: Analytical Decision Matrix
Caption: Step-by-step logic flow for validating the Trimethoprim impurity analysis.
Part 5: Validation & Troubleshooting (Field-Proven Insights)
System Suitability Criteria
According to USP <621> and specific monographs, the following must be achieved using the System Suitability Solution:
Resolution (
): NLT (Not Less Than) 2.5 between Trimethoprim and Related Compound A (or Diaveridine, if used as alternate marker).
Relative Standard Deviation (RSD): NMT (Not More Than) 2.0% for the Trimethoprim peak area (n=5).[1]
Trimethoprim is sensitive to pH.[1] If peaks merge, lower the pH to 3.4 to increase ionization and retention of the parent drug, separating it from the less basic Related Compound A.
Ensure Sodium Perchlorate concentration is accurate. The perchlorate anion "caps" the silanols.[1] If tailing persists, replace the column with a "Base Deactivated" (BDS) C18.
Ensure the needle wash solvent is compatible with the buffer. Use 10% Methanol/90% Water as needle wash to prevent salt buildup at the injection port.
Relative Response Factor (RRF)
When quantifying Related Compound A without a specific standard for every run (using the parent peak as reference), you must apply a Relative Response Factor.[1]
RRF for Related Compound A: Typically 0.5 - 0.7 (due to the loss of the auxochrome amino group).[1]
Note: For strict GMP release, always use an external standard of Related Compound A rather than relying on RRF.
References
United States Pharmacopeia (USP). USP Monograph: Trimethoprim.[1][5][8] USP-NF Online.[1][6] (Accessed 2023).[9]
PubChem. Trimethoprim Related Compound A (Compound Summary). National Library of Medicine.
Application Note: Stability-Indicating Chromatographic Separation of Trimethoprim and Degradation Products
Abstract This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the separation of Trimethoprim (TMP) from its oxidative, hydrolytic, and photolytic degrada...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the separation of Trimethoprim (TMP) from its oxidative, hydrolytic, and photolytic degradation products.[1][2] Unlike generic monographs, this guide addresses the specific challenge of analyzing basic pyrimidine derivatives, focusing on pH-dependent ionization control to eliminate peak tailing without aggressive ion-pairing agents. The method is validated for specificity, linearity, and precision, suitable for release testing and shelf-life determination in pharmaceutical development.
Introduction & Scientific Grounding
Trimethoprim [2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine] is a synthetic antibiotic often co-formulated with sulfonamides. As a weak base with a pKa of approximately 7.1, TMP exists primarily in its cationic form at physiological and acidic pH. This physicochemical property presents a specific chromatographic challenge: the protonated amine interacts strongly with residual silanol groups on silica-based columns, leading to severe peak tailing and poor resolution from closely eluting impurities.
Degradation Chemistry
To develop a stability-indicating method, one must understand the degradation pathways. TMP is susceptible to:
Oxidation: The amino groups on the pyrimidine ring and the benzyl methylene bridge are vulnerable to oxidation, forming N-oxides and hydroxylated derivatives.
Photolysis: Exposure to UV light creates radical species, leading to the cleavage of the trimethoxybenzyl group, yielding 3,4,5-trimethoxybenzoic acid and other fragmentation products.
Hydrolysis: While the pyrimidine ring is relatively stable, extreme pH can induce deamination.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation routes and the resulting impurities that must be resolved.
Figure 1: Primary degradation pathways of Trimethoprim under stress conditions.
Method Development Strategy (Expertise & Experience)
Column Selection: The "Base Deactivated" Requirement
Standard C18 columns often fail with TMP due to secondary silanol interactions.
Recommendation: Use a "Base Deactivated" (BDS) or high-purity, fully end-capped C18 column. Hybrid particle technology (e.g., ethylene-bridged hybrid) is superior for high-pH stability, but for this low-pH method, a high-density bonded C18 (L1 packing) is sufficient.
Mobile Phase Design: The pH Criticality
Buffer Selection: We utilize a phosphate buffer adjusted to pH 3.0 .
Why? At pH 3.0, TMP (pKa ~7.1) is fully protonated. While this increases silanol interaction risk, the low pH suppresses the ionization of the silanols (pKa ~3.5-4.5) themselves, keeping them neutral and reducing tailing.
Triethylamine (TEA):[3] TEA is added as a "sacrificial base." It competes with TMP for any remaining active silanol sites, sharpening the peak shape significantly.
Experimental Protocol
Reagents and Equipment
API: Trimethoprim Reference Standard (USP/EP grade).
Instrumentation: HPLC system with Photodiode Array (PDA) detector (e.g., Agilent 1260/1290 or Waters Alliance).
Chromatographic Conditions
Parameter
Setting
Column
C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus)
Flow Rate
1.0 mL/min
Injection Volume
20 µL
Column Temp
30°C
Detection
UV at 254 nm (primary) and 271 nm (secondary confirmation)
Mobile Phase A
Buffer: 0.05M + 0.1% TEA, adjusted to pH 3.0 with Orthophosphoric Acid
Mobile Phase B
Acetonitrile
Gradient Program
A gradient is necessary to elute the highly polar degradation products (like benzoic acid derivatives) early and the hydrophobic parent/impurities later.
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.0
85
15
Isocratic Hold (Equilibration)
5.0
85
15
End of Isocratic Hold
20.0
50
50
Linear Gradient
25.0
50
50
Wash
26.0
85
15
Return to Initial
35.0
85
15
Re-equilibration
Forced Degradation Workflow
To validate the method's specificity, the API must be subjected to stress. The following workflow ensures comprehensive degradation without destroying the primary compound entirely (target 10-20% degradation).
Figure 2: Step-by-step forced degradation workflow for method validation.
Protocol Steps
Acid Hydrolysis: Add 5 mL of 1N HCl to the stock solution. Reflux at 60°C for 2 hours. Neutralize with 1N NaOH before dilution.
Base Hydrolysis: Add 5 mL of 1N NaOH. Reflux at 60°C for 2 hours. Neutralize with 1N HCl. Note: TMP is generally stable here; look for minor cleavage.
Oxidation: Add 5 mL of 3%
. Keep at room temperature for 4 hours. Expect significant N-oxide formation.
Photolytic: Expose dry powder or solution to 1.2 million lux hours (ICH Q1B standard).
System Suitability & Validation Criteria
Before running samples, the system must pass these "Trustworthiness" checks.
Parameter
Acceptance Criteria
Rationale
Resolution (Rs)
> 2.0 between TMP and nearest degradant
Ensures accurate integration of impurities.
Tailing Factor (T)
< 1.5 for TMP peak
Critical for basic drugs; indicates effective silanol suppression.
Theoretical Plates (N)
> 5000
Ensures column efficiency.
RSD (Area)
< 2.0% (n=6 injections)
Verifies injector precision.
Troubleshooting Guide (Expert Insights)
Problem: Split peak or shoulder on the TMP peak.
Root Cause: Sample solvent strength is too high compared to the mobile phase.
Solution: Dissolve the sample in the mobile phase (buffer/organic mix) rather than pure acetonitrile.
Problem: Drifting retention times.
Root Cause: pH fluctuation in the phosphate buffer.
Solution: Phosphate buffer capacity is lower at pH 3.0 than at its pKa (2.1 or 7.2). Ensure precise pH adjustment using a calibrated meter and fresh reagents.
Problem: Ghost peaks in gradient.
Root Cause: Impurities in the TEA or water.
Solution: Use HPLC-grade TEA and filter mobile phases through 0.22 µm filters.
References
Ghanem, M. M., & Abu-Lafi, S. A. (2013). Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Trimethoprim and Sulfadimethoxine Sodium in Oral Liquid Dosage Form.[2][3] Scientia Pharmaceutica, 81(2), 459-474.[2]
Hess, S., Akermann, M., Ropte, D., & Eger, K. (2001). Rapid and sensitive LC separation of new impurities in trimethoprim.[4] Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 531-538.[4]
Babić, S., et al. (2010). Determination of pharmaceuticals from different therapeutic classes in wastewaters by liquid chromatography–electrospray ionization–tandem mass spectrometry. Journal of Chromatography A.
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).
High-Resolution Mass Spectrometry Profiling of Trimethoprim Impurities and Nitrosamine Screening
Application Note: AN-HRMS-TMP-026 Abstract This application note details a high-resolution mass spectrometry (HRMS) workflow for the structural elucidation of Trimethoprim (TMP) impurities. While pharmacopeial methods (U...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-HRMS-TMP-026
Abstract
This application note details a high-resolution mass spectrometry (HRMS) workflow for the structural elucidation of Trimethoprim (TMP) impurities. While pharmacopeial methods (USP/EP) rely on HPLC-UV for known impurities, they often fail to identify isobaric degradants or emerging mutagenic risks such as nitrosamines. This protocol utilizes accurate mass measurements (<2 ppm error) and MS/MS fragmentation logic to characterize process-related impurities (e.g., bromo-analogs) and oxidative degradants. Special emphasis is placed on the detection of N-nitroso-trimethoprim , a high-concern Nitrosamine Drug Substance-Related Impurity (NDSRI).
Introduction
Trimethoprim is a dihydrofolate reductase inhibitor commonly co-formulated with sulfamethoxazole. The synthesis of TMP involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-ethoxypropionitrile, leading to specific process impurities (Impurities A, B, I, and J in EP monographs) [1].
However, modern regulatory frameworks, specifically ICH M7 (Mutagenic Impurities) and recent FDA/EMA guidance on nitrosamines, require more than just retention time matching. The presence of secondary amines in the TMP structure makes it susceptible to nitrosylation, forming N-nitroso-trimethoprim [2].[1]
Why HRMS?
Differentiation of Isobars: Oxidative degradants often share nominal masses with process impurities.
Elemental Composition: Accurate mass confirms the presence of heteroatoms (e.g., Bromine in Impurity II).
Trace Detection: HRMS allows for the detection of genotoxic impurities at sub-ppm levels without extensive derivatization.
Data Dependent Acquisition (DDA) with Stepped Collision Energy (20, 40, 60 eV)
Workflow Visualization
The following diagram outlines the logical flow from sample stress testing to structural elucidation.
Figure 1: Analytical workflow for the detection and identification of TMP impurities using LC-HRMS.
Results and Discussion
Fragmentation Mechanics
Understanding the fragmentation of Trimethoprim (m/z 291.1452, [M+H]+) is prerequisite to identifying its impurities. The primary cleavage occurs at the methylene bridge connecting the pyrimidine ring and the trimethoxybenzyl ring [3].
Characteristic Fragment 1 (m/z 230.11): Loss of the trimethoxybenzyl group.
Characteristic Fragment 2 (m/z 123.04): The 3,4,5-trimethoxybenzyl cation.
Impurity Profiling
The following table summarizes the HRMS data obtained from the forced degradation study. Note the high mass accuracy required to distinguish these species.
Table 1: HRMS Profile of Key Trimethoprim Impurities
Impurity Name
Origin
Formula
Theoretical m/z [M+H]+
Observed m/z
Error (ppm)
Key Fragment (MS2)
Trimethoprim (API)
Parent
C14H18N4O3
291.1452
291.1455
1.03
230.11, 123.04
Impurity A (EP)
Process
C14H19N4O3+
291.1452
Separated by RT
-
Isobaric to TMP
Impurity B (EP)
Process
C11H14O5
227.0914
227.0911
-1.32
195.06 (Loss of OMe)
Impurity I
Process
C15H20N4O4
321.1557
321.1560
0.93
291.11 (Loss of Et)
Bromo-TMP
Process
C13H15BrN4O2
339.0451
339.0448
-0.88
79/81 Br pattern
TMP N-Oxide
Oxidative
C14H18N4O4
307.1401
307.1398
-0.97
291.14 (Loss of O)
N-Nitroso-TMP
NDSRI
C14H17N5O4
320.1353
320.1355
0.62
290.13 (Loss of NO)
Deep Dive: Nitrosamine Screening (N-Nitroso-TMP)
With the tightening of regulations around nitrosamines, screening for N-Nitroso-trimethoprim (N-nitroso-TMP) is critical.
Mechanism: TMP contains a secondary amine on the pyrimidine ring. In the presence of nitrites (often found in excipients or water), nitrosylation occurs.[2]
Detection Strategy:
Search for m/z 320.1353 .
Diagnostic Neutral Loss: The MS/MS spectrum will show a characteristic loss of 30.00 Da (NO radical) to form the radical cation at m/z 290.13, or loss of 31 Da (NOH) depending on collision energy [4].
Degradation Pathways
The following diagram illustrates the observed degradation pathways confirmed by the HRMS data.
Figure 2: Degradation pathways of Trimethoprim. Note the isobaric relationship between N-Oxides and Hydroxylated forms, resolvable via MS/MS fragmentation.
Method Validation Considerations
To ensure this protocol meets regulatory standards (ICH Q2), the following parameters must be verified:
Mass Accuracy: Must be maintained within ±5 ppm. Calibrate the instrument daily using a standard mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).
Linearity: For genotoxic impurities like N-nitroso-TMP, linearity should be established from 0.03 ppm to 5 ppm relative to the API concentration.
Specificity: The method must demonstrate baseline resolution between TMP and its N-oxide, as in-source fragmentation of the N-oxide can mimic the parent drug, leading to quantitation errors.
Conclusion
The shift from HPLC-UV to LC-HRMS for Trimethoprim analysis is not merely a technological upgrade but a regulatory necessity. This protocol enables the confident identification of oxidative degradants and, crucially, the screening of N-nitroso-trimethoprim. By utilizing the specific mass defects and fragmentation patterns outlined above, researchers can ensure the safety and stability of TMP formulations in alignment with modern pharmaceutical standards.
References
European Pharmacopoeia (Ph.[3] Eur.) 10.0 . "Trimethoprim Monograph 01/2017:0060". European Directorate for the Quality of Medicines & HealthCare.[4]
U.S. Food and Drug Administration (FDA) . "Control of Nitrosamine Impurities in Human Drugs". Guidance for Industry, 2021.
Eckers, C., et al. "Fragmentation of Trimethoprim and Other Compounds Containing Alkoxy-Phenyl Groups in Electrospray Ionisation Tandem Mass Spectrometry."[5] European Journal of Mass Spectrometry, vol. 11, no. 1, 2005, pp. 73–82.[5]
European Medicines Agency (EMA) .[2][4] "Nitrosamine impurities in human medicinal products".[2][4][6] EMA/409815/2020.
Lehr, G.J., et al. "Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, vol. 19, no. 3-4, 1999, pp. 373-389.[7]
Application Note: Establishing the Limit of Detection for 2-Desamino-2-hydroxy trimethoprim in Pharmaceutical Analysis
Introduction: The "Why" Behind Impurity Detection In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Why" Behind Impurity Detection
In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy. Trimethoprim, an essential antibiotic, can harbor various impurities arising from its synthesis or degradation. Among these is 2-Desamino-2-hydroxy trimethoprim, a potential degradant or metabolite. The ability to detect this impurity at trace levels is critical. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing the Limit of Detection (LOD) for 2-Desamino-2-hydroxy trimethoprim. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with precision.[1][2][3]
This document eschews a rigid template, instead focusing on the scientific rationale behind the chosen methodologies, thereby empowering the user to not only follow a protocol but to understand and adapt it. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific robustness.[4][5]
Foundational Concepts: Understanding the Limit of Detection
The ICH Q2(R1) guideline outlines several scientifically sound approaches for determining the LOD.[4][5] The choice of method is contingent on the nature of the analytical procedure, specifically whether it is instrumental or non-instrumental, and whether it exhibits baseline noise.[1][5] For chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which are commonly employed for impurity analysis, the following methods are prevalent:
Visual Evaluation: This method is applicable to both instrumental and non-instrumental analyses and involves determining the minimum concentration at which the analyte can be consistently detected by visual inspection.[4][5][6]
Signal-to-Noise (S/N) Ratio: Applicable to methods with baseline noise, this approach compares the signal from a sample with a known low concentration of the analyte to the background noise.[2][7] A signal-to-noise ratio of 3:1 is generally accepted for establishing the LOD.[1][4][8]
Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is highly favored for its objectivity. The LOD is calculated using the formula:
LOD = 3.3 * (σ / S)
Where:
σ (sigma) is the standard deviation of the response. This can be determined from the standard deviation of blank measurements or the standard deviation of the y-intercepts of multiple calibration curves.[4][5][9]
This application note will focus on the third, most statistically robust method, complemented by the signal-to-noise approach for verification.
Experimental Design: A Self-Validating Workflow
The protocol described below is designed to be a self-validating system. Each step is included to ensure the final LOD value is trustworthy and reproducible. The experimental workflow is visualized in the following diagram:
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Performance Liquid Chromatography (HPLC) of TrimethoprimTopic: Troubleshooting Co-elution of Trimethoprim Impurities
Document ID: TMP-HPLC-TRB-001
Version: 2.4 (Current)
Audience: Analytical Chemists, QC Managers, Drug Development Scientists
Introduction: The Criticality of Resolution
Trimethoprim (TMP) is a diaminopyrimidine dihydrofolate reductase inhibitor.[1] Its polarity (pKa₁ ≈ 7.1, pKa₂ ≈ 1.3) and the structural similarity of its synthetic impurities (e.g., keto-derivatives, desmethyl analogs) make HPLC separation challenging.
Standard pharmacopeial methods (EP/USP) rely on isocratic reversed-phase chromatography using perchlorate buffers at acidic pH. The most frequent failure mode in this analysis is the co-elution of critical pairs , specifically Trimethoprim/Diaveridine (System Suitability) or the cluster of Impurities G, B, and D.
This guide moves beyond basic "check the column" advice, providing mechanistic troubleshooting based on the physicochemical properties of the analytes.
Module 1: The Chemistry of Separation (Foundation)
Q: Why does the standard method use Sodium Perchlorate at pH 3.6?A: This is a deliberate choice to manage the ionization and peak shape of Trimethoprim.
pH 3.6: At this pH, Trimethoprim is fully protonated (cationic). This increases its solubility in the aqueous phase but would normally cause severe tailing on C18 columns due to interaction with residual silanols.
Perchlorate Anion (
): Perchlorate acts as a chaotropic agent and a weak ion-pairing reagent . It forms a neutral ion pair with the protonated amine of TMP, increasing retention on the hydrophobic stationary phase and masking silanol interactions to improve peak symmetry.
Q: My Trimethoprim peak is fronting, causing co-elution with Impurity E (RRT ~0.9). Why?A: Fronting in TMP analysis is rarely a column void issue; it is usually solubility mismatch or column overload .
Mechanism: TMP is sparingly soluble in neutral/alkaline mobile phases but soluble in acid. If your sample diluent is 100% Methanol or has a pH significantly higher than the mobile phase (3.6), the TMP molecules at the leading edge of the injection plug precipitate or interact differently upon hitting the mobile phase.
Solution: Ensure the sample diluent matches the mobile phase composition (Buffer:Methanol 70:30).
Module 2: Method Optimization & Parameters
Standard Pharmacopeial Conditions (Reference Basis)
Column: C18 (Base-deactivated), 250 x 4.6 mm, 5 µm.[2][3]
Temperature: Ambient (USP) or Controlled (Recommended 25°C).
Table 1: Critical Impurity Profiles & Relative Retention Times (RRT)
Based on EP Monograph data. RRTs are approximate and column-dependent.
Impurity
Chemical Nature
RRT (approx)
Critical Resolution Pair
Impurity C
Desmethyl analog
0.8
Elutes before Impurity E
Impurity E
Hydroxy derivative
0.9
Co-elutes with TMP Main Peak
Trimethoprim
API
1.0
N/A
Impurity A
Methylated amine
1.5
Distinctly separated
Diaveridine
Structural analog
1.8 - 2.0
System Suitability Marker (USP)
Impurity G
Methoxy-cleavage
2.1
Cluster G / B / D
Impurity B
Keto-derivative
2.3
Cluster G / B / D
Module 3: Advanced Troubleshooting Scenarios
Scenario A: Loss of Resolution (Rs < 2.5) between Trimethoprim and Diaveridine
This is the primary System Suitability Test (SST) failure in USP methods.
Q: The resolution has dropped below 2.5. The column is new. What is the variable?A: The variable is likely the Ionic Strength or pH precision of the buffer.
Root Cause: Diaveridine and TMP have different pKa values. Small shifts in pH affect their ionization ratios differently, altering selectivity (
).
Protocol:
Verify pH: The buffer must be exactly pH 3.6 ± 0.05 before adding Methanol.
Check Perchlorate Conc: Ensure the sodium perchlorate concentration is exactly 1.4 g/L (approx 10-11 mM). Lower concentrations reduce the ion-pairing effect, causing TMP to tail and merge into Diaveridine.
Temperature Control: If operating at "ambient," fluctuations of 2-3°C can shift retention. Thermostat the column to 25°C.
Scenario B: Co-elution of Impurities G, B, and D
These impurities elute in a tight cluster (RRT 2.0 – 2.3).
Q: I see a single broad peak or a "shoulder" at RRT 2.2 instead of distinct impurities.A: This indicates a lack of stationary phase selectivity .
Root Cause: Standard C18 columns vary in carbon load and surface coverage. A highly end-capped column might reduce the polar interactions required to separate the Keto-derivative (Impurity B) from the others.
Protocol:
Change Column Selectivity: Switch to a "Polar-Embedded" C18 or a C18 with lower carbon load (approx 10-12%) to enhance interaction with the polar functional groups of Impurity B.
Decrease Methanol: Reduce Methanol by 2% (e.g., go to 28:72). This increases the retention factor (
) exponentially, often expanding the resolution between closely eluting hydrophobic impurities.
Scenario C: "Ghost" Peaks or shifting baselines
Q: I see small peaks appearing in the blank or late in the run that don't match the impurity profile.A: This is often Perchlorate Memory Effect or Gradient Carryover (if using a gradient wash).
Root Cause: Perchlorate is sticky. If the system was previously used with different buffers (e.g., Phosphate), mixed salts can precipitate or elute slowly.
Protocol: Flush the system with 90:10 Water:Methanol (no salt) for 60 minutes at high flow to strip the column before re-equilibrating.
Module 4: Diagnostic Workflow (Decision Tree)
The following diagram illustrates the logical process for diagnosing co-elution issues in TMP analysis.
Caption: Logical workflow for diagnosing specific co-elution scenarios in Trimethoprim HPLC analysis.
References
European Directorate for the Quality of Medicines (EDQM). Trimethoprim Monograph 0060. European Pharmacopoeia (Ph.[4][5][6] Eur.) 10th Edition.
United States Pharmacopeia (USP). Trimethoprim: Chromatographic Purity. USP-NF Online.
Thermo Fisher Scientific. USP 38 Monograph: Impurity Determination of Trimethoprim using a C18 HPLC Column.[7] Application Note 1129.
Hess, S., et al. "Rapid and sensitive LC separation of new impurities in trimethoprim."[5][9] Journal of Pharmaceutical and Biomedical Analysis 25.3-4 (2001): 531-538.[9]
Technical Support Center: 2-Desamino-2-hydroxy Trimethoprim Synthesis
The following guide serves as a specialized Technical Support Center for the synthesis and characterization of 2-Desamino-2-hydroxy trimethoprim (also known as Trimethoprim Impurity E or 4-amino-5-(3,4,5-trimethoxybenzyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for the synthesis and characterization of 2-Desamino-2-hydroxy trimethoprim (also known as Trimethoprim Impurity E or 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2(1H)-one ).
This resource is designed for organic chemists and process engineers encountering specific bottlenecks in the preparation of this reference standard.
Case ID: TMP-IMP-E-SYNTH
Status: Active
Support Tier: Level 3 (Senior Application Scientist)[1]
Core Synthetic Strategy & Logic
The synthesis of 2-Desamino-2-hydroxy trimethoprim requires a divergence from the standard Trimethoprim (TMP) manufacturing process.[1] While TMP is typically synthesized by condensing a benzyl-acrylonitrile intermediate with guanidine, the 2-hydroxy analogue requires the substitution of guanidine with urea .[1]
This substitution introduces significant kinetic and thermodynamic challenges due to the lower nucleophilicity of urea compared to guanidine and the poor solubility of the resulting pyrimidinone product.
Reaction Pathway Visualization
The following diagram illustrates the critical divergence point in the synthesis.
Caption: Divergent synthesis of Trimethoprim analogues. The target molecule (Green) requires the urea pathway, distinct from the standard guanidine route or the isomeric 'Iso-Trimethoprim' precursor.[1]
Troubleshooting Guide (Q&A)
Ticket #001: Reaction Stalled or Low Yield with Urea
User Question: "I substituted guanidine with urea in my standard TMP protocol, but the reaction yield is <10% and I see mostly starting material. What is wrong?"
Senior Scientist Response:
You cannot simply swap urea for guanidine under identical conditions. Urea is significantly less nucleophilic than guanidine (
Root Cause: The standard alkoxide base conditions (e.g., NaOMe/MeOH) used for guanidine are often insufficient to drive the condensation with urea effectively, or the reaction temperature is too low.
Solution:
Increase Temperature: Switch solvent from Methanol (
65°C) to Ethanol ( 78°C) or 2-Methoxyethanol ( 124°C) to achieve higher thermal energy.[1]
Base Strength: Ensure you are using a stoichiometric excess of Sodium Ethoxide (NaOEt).[1] The deprotonation of urea increases its nucleophilicity.
Catalysis: Consider adding a Lewis acid catalyst or using microwave irradiation if available, as urea condensations are notoriously sluggish under thermal conditions alone.
Ticket #002: Product Insolubility & Purification
User Question: "A white precipitate formed, but it's insoluble in water, methanol, and dilute acid. How do I purify and characterize it?"
Senior Scientist Response:
The target molecule is a pyrimidinone (a cyclic urea), which exhibits extremely strong intermolecular hydrogen bonding (similar to Kevlar or DNA base pairs).[1] High insolubility is a characteristic of the correct product, not necessarily a failure.
Purification Protocol:
Do not attempt column chromatography as the primary step; the compound will likely streak or not elute.
Trituration: Wash the crude solid extensively with hot water (to remove urea/salts) and hot ethanol (to remove unreacted nitrile intermediate).[1]
Characterization (NMR): Use DMSO-d6 or TFA-d (Trifluoroacetic acid-d) as the solvent.[1] Do not attempt
.
Ticket #003: Distinguishing from Isomers (Regioselectivity)
User Question: "How do I know I synthesized the 2-hydroxy-4-amino compound and not the 2-amino-4-hydroxy isomer?"
Senior Scientist Response:
This is the most critical structural validation step.[1]
Synthetic Logic: The nitrile intermediate (3-anilino-2-benzylacrylonitrile) dictates the position of the amino group.[1] The nitrile carbon (
) becomes the 4-amino group.[1] The urea carbonyl () becomes the 2-oxo group.[1]
Analytical Confirmation:
2-Desamino-2-hydroxy (Target): The 4-amino group is an exocyclic amine.[1] In
NMR (DMSO-d6), you will typically see broad singlets for around 6.5–7.5 ppm (exchangeable).[1]
2-Amino-4-hydroxy (Iso-TMP precursor): This compound exists largely as the 4-pyrimidinone tautomer.[1] The 2-amino group is flanked by two ring nitrogens, making it more acidic and chemically distinct.[1]
UV Shift: Pyrimidinones show distinct bathochromic shifts in alkaline media compared to their amino-pyrimidine counterparts.[1]
Recommended Experimental Protocol
Objective: Synthesis of 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2(1H)-one.
Preparation: In a dry 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, charge Intermediate A (1.0 eq) and Urea (3.0 eq).
Note: Excess urea is required to drive kinetics.[1]
Observation: The solution may darken; this is normal for anilino-displacements.[1]
Cyclization: Heat the mixture to reflux (78-80°C) and maintain for 12–16 hours.
Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (Intermediate A) is UV active and less polar.[1] The product will stay at the baseline or require a more polar eluent.
Suspend the wet cake in Water (5 vol) and heat to 80°C for 30 mins (removes salts/urea). Filter hot.
Suspend the cake in Ethanol (5 vol) and heat to reflux for 30 mins (removes unreacted organic intermediate). Filter hot.
Drying: Dry under vacuum at 60°C.
Data Summary Table
Parameter
Specification / Result
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, hot DMF, Acetic Acid; Insoluble in Water, Ethanol
Mass Spectrometry (ESI+)
m/z
Key NMR Signals (DMSO-d6)
3.7-3.8 (s, 9H, OMe), 7.2 (s, 1H, H-6 pyrimidine)
Typical Yield
45 – 60% (Lower than TMP synthesis due to urea kinetics)
References
European Patent Office. Process for the preparation of trimethoprim and novel intermediates. EP0067593A1.[1] Retrieved from
National Institutes of Health (NIH). 2-Desamino-2-hydroxy Trimethoprim Substance Record.[1] PubChem.[1] Retrieved from [Link]
Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. (Context on pyrimidine cyclization kinetics). Retrieved from [Link][1]
improving sensitivity for the detection of trimethoprim degradation products
Technical Support Center: High-Sensitivity Detection of Trimethoprim & Degradation Products Welcome to the Advanced Applications Support Hub. Subject: Optimization of LC-MS/MS and SPE protocols for trace analysis of Trim...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Sensitivity Detection of Trimethoprim & Degradation Products
Welcome to the Advanced Applications Support Hub.Subject: Optimization of LC-MS/MS and SPE protocols for trace analysis of Trimethoprim (TMP) and its oxidative/hydrolytic degradants.
Assigned Specialist: Dr. A. Vance, Senior Application Scientist.
Executive Summary
Detecting degradation products of Trimethoprim (TMP)—such as hydroxy-trimethoprim (m/z 307) , keto-trimethoprim , and demethylated derivatives —requires a shift from standard pharmacopeial HPLC-UV methods to high-sensitivity LC-MS/MS workflows. The structural similarity between the parent drug and its degradants (isobaric interferences) and the low abundance of transformation products (TPs) in complex matrices (wastewater, plasma) necessitates rigorous sample preparation and orthogonal stationary phase selection.
This guide replaces generic advice with causal analysis and self-validating protocols.
Part 1: Sample Preparation & Pre-concentration (The Foundation)
The Challenge: Direct injection often fails due to ion suppression and insufficient analyte mass.
The Solution: Solid Phase Extraction (SPE) optimized for the basicity of TMP (pKa ~7.1).
Protocol 1: Dual-Mode SPE Optimization
Why this matters: Generic HLB (Hydrophilic-Lipophilic Balance) cartridges capture everything, often leading to "dirty" extracts. Mixed-mode Cation Exchange (MCX) exploits TMP's amine group for higher specificity.
Comparative Data: Recovery Rates by Sorbent Type
Sorbent Type
Mechanism
TMP Recovery (%)
Degradant (Polar) Recovery
Matrix Cleanup
Polymeric HLB
Hydrophobic / Hydrophilic
85-95%
High (>90%)
Moderate (Co-elutes humics)
Mixed-Mode MCX
Cation Exchange + Hydrophobic
90-98%
Moderate (pH dependent)
Excellent (Wash with 100% MeOH)
C18 Silica
Hydrophobic
60-75%
Low (<50%)
Poor (Dewetting issues)
Step-by-Step Workflow (MCX Protocol):
Conditioning: 3 mL MeOH followed by 3 mL Milli-Q water.
Loading: Acidify sample to pH 3.0 (ensures TMP is protonated,
). Load at 2-5 mL/min.
Interference Wash (Critical):
Wash 1: 2% Formic Acid in water (removes proteins/salts).
Elution: 5% Ammonium Hydroxide in Methanol (breaks ionic bond).
Reconstitution: Evaporate to dryness under
; reconstitute in 90:10 Water:MeOH (match initial mobile phase).
Visualization: SPE Logic Flow
Caption: Mixed-Mode Cation Exchange (MCX) workflow exploiting pH switching to isolate basic Trimethoprim degradants from neutral matrix interferences.
Part 2: Chromatographic Separation & Detection
The Challenge: Hydroxylated degradants (e.g., m/z 307) often co-elute with the parent drug (m/z 291) on standard C18 columns due to similar hydrophobicity, causing ion suppression.
The Solution: Use of Pentafluorophenyl (PFP) or Biphenyl stationary phases. These phases offer pi-pi interactions and shape selectivity, separating compounds based on the position of the hydroxyl group on the trimethoxybenzyl ring.
Technical FAQ: Troubleshooting Detection Issues
Q1: I see a peak for TMP (m/z 291) but cannot detect the expected oxidative degradants (m/z 307, 321). Why?
Causality: You are likely using a generic gradient (e.g., 10-90% B in 10 mins). Degradants are often more polar and elute in the void volume or are suppressed by early-eluting salts.
Corrective Action:
Hold Initial Conditions: Keep mobile phase at 3-5% Organic for 2 minutes to trap polar degradants.
Switch Column: Move from C18 to a Kinetex Biphenyl or Restek PFP .
Self-Validation: Inject a "zero-volume" blank. If you see signal, it's carryover. If not, spike the matrix with a surrogate (e.g., TMP-d9) to confirm ionization efficiency at early retention times.
Q2: My transition for Hydroxy-TMP (307 -> 291) has high background noise.
Causality: The loss of 16 Da (Oxygen) is a common, non-specific fragmentation channel.
Corrective Action: Monitor unique fragment ions.
Parent TMP: 291.1
230.1 (Quantifier), 291.1 123.1 (Qualifier).
Hydroxy-TMP: 307.1
261.1 (Loss of group if nitro-formation occurred) or 307.1 139 (Cleavage of benzyl ring).
Part 3: Degradation Pathways & Target Identification
Understanding the mechanism of degradation allows you to predict m/z values before you even run the scan.
Mechanism: TMP degradation (photocatalytic or metabolic) primarily attacks the trimethoxybenzyl ring or the amino-pyrimidine moiety.
Visualization: TMP Degradation Map
Caption: Major degradation pathways. Note that cleavage products like Trimethoxybenzoic acid require Negative Ion Mode (ESI-) for detection, unlike the parent drug.
MeOH provides better sensitivity for TMP than ACN.
Flow Rate
0.35 mL/min
Optimal for ESI desolvation efficiency.
Source Temp
400°C - 500°C
High temp required to desolvate polar degradants.
Injection Vol
5 - 10 µL
Keep low to prevent peak broadening of early eluters.
Self-Validation Check:
Before running samples: Inject a standard mix of Sulfamethoxazole and TMP. If the resolution between them degrades, your column active sites are blocked.
Matrix Check: Spike your sample with TMP-d9. If the internal standard area counts drop by >20% compared to solvent standards, your SPE wash step (Protocol 1) was insufficient.
References
Michael, I., et al. (2012). "Development and validation of a UPLC-MS/MS method for studying the degradation kinetics of ofloxacin and trimethoprim during the application of solar Fenton process." Journal of Hazardous Materials. Link
Gasilova, N., et al. (2013). "Solid phase microextraction of macrolide, trimethoprim, and sulfonamide antibiotics in wastewaters." Journal of Chromatography A. Link
Hess, S., et al. (2001).[1] "Rapid and sensitive LC separation of new impurities in trimethoprim." Journal of Pharmaceutical and Biomedical Analysis. Link
Nebot, C., et al. (2018).[2] "Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed." Food Additives & Contaminants: Part A. Link
Santillan, H.S.Y. (2024). "Degradation of trimethoprim (antibiotic) using uv-activated persulfate." Animo Repository. Link
You are likely experiencing peak tailing (Asymmetry Factor
) due to the specific chemical nature of 4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol . This compound is a hydrolysis product of Trimethoprim (often referred to as a hydroxy-metabolite or degradation impurity).
Its structure contains a pyrimidin-2-ol moiety, which exists in equilibrium with its tautomeric keto-form (2(1H)-one). This functionality, combined with the basic amine at position 4, creates a "sticky" molecule that interacts strongly with residual silanols on silica-based columns.
This guide provides a tiered troubleshooting approach, moving from mobile phase engineering to stationary phase selection.
Part 1: The Mechanism of Tailing
To solve the problem, we must first visualize the invisible interaction occurring inside your column.
Why is this specific compound tailing?
Silanol Activity: At typical chromatographic pH (3–7), residual silanols (
) on the silica surface ionize to .
Protonation: The pyrimidine nitrogen is basic. Under acidic conditions, it becomes protonated (
).
Coulombic Drag: The positive charge on the analyte binds electrostatically to the negative charge of the silanol. This is a "secondary retention mechanism" that slows down a portion of the sample, creating the tail.
Tautomeric Hydrogen Bonding: The 2-ol/2-one group acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA), further "dragging" on the stationary phase.
Visualizing the Interaction
Figure 1: The electrostatic interaction mechanism causing peak tailing and the blocking strategy.
Part 2: Mobile Phase Engineering (The "Chemical Modifier" Approach)
If you cannot change your column immediately, you must modify the mobile phase to suppress these interactions.
Strategy A: The "Chaotropic" Method (UV Detection Only)
This is the gold standard for Trimethoprim-related compounds when Mass Spectrometry (MS) is not required. Perchlorate anions form tight ion pairs with the basic amine, effectively "capping" the positive charge.
Buffer: 0.1 M Sodium Perchlorate (
) in water.
pH Adjustment: Adjust to pH 3.0 with Phosphoric Acid.
Mechanism: TEA is a stronger base than your analyte. It saturates the silanol sites, effectively "sacrificing" itself so your analyte can pass through unhindered.
Warning: TEA is difficult to remove from columns and is not MS-friendly (signal suppression).
Strategy C: The Modern MS-Compatible Method
If you are using LC-MS, you cannot use Perchlorate or Phosphate.
Buffer: Ammonium Formate (10 mM) adjusted to pH 3.5 with Formic Acid.
Critical Step: If tailing persists, you must switch to a column technology designed for this (see Part 3). Standard C18 columns often fail here with just Formic Acid.
Part 3: Stationary Phase Selection (The "Hardware" Approach)
The choice of column is the single most impactful factor for this specific molecule.
Comparison of Column Technologies
Column Type
Suitability
Mechanism of Action
Recommendation
Traditional C18 (Type A Silica)
⛔ Avoid
High metal content and acidic silanols cause severe tailing.[6]
Do not use.
Base-Deactivated C18 (BDS)
⚠️ Fair
"End-capping" reduces silanols, but some activity remains.[7]
Use only with TEA modifier.
Charged Surface Hybrid (CSH)
✅ Excellent
Surface is positively charged, repelling the protonated analyte from silanols.
Best for LC-MS (Formic Acid).
High pH Stable (Hybrid/Polymer)
✅ Good
Allows running at pH 10+, keeping the analyte neutral (unprotonated).
Good alternative if pH > 10 is acceptable.
The "CSH" Advantage
For 4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol, a Charged Surface Hybrid (CSH) C18 column is the most robust solution.
Why: The stationary phase carries a permanent low-level positive charge.
Physics: Like charges repel. The positive surface repels the positive protonated amine of your analyte, preventing it from ever touching the silanols. This mimics the effect of adding TFA without the signal suppression.
Part 4: Step-by-Step Optimization Protocol
Follow this decision tree to resolve your tailing issue.
Figure 2: Troubleshooting decision tree for method optimization.
Protocol 1: The "Rescue" Method (Existing Column)
Use this if you cannot buy a new column and are using UV detection.
Prepare Mobile Phase A: Dissolve 14.0 g of Sodium Perchlorate (
) in 1000 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid.
Prepare Mobile Phase B: Methanol (HPLC Grade).
Gradient: 10% B to 60% B over 15 minutes.
Flow Rate: 1.0 mL/min (for 4.6mm ID columns).
Temperature: 40°C (Higher temp improves mass transfer and peak shape).
Protocol 2: The "Permanent Fix" Method (New Column)
Note: No salts or ion-pair agents are needed. The column chemistry handles the tailing.[3][6][9]
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Trifluoroacetic Acid (TFA) to fix the tailing?A: Yes. 0.05% to 0.1% TFA is excellent for suppressing silanol interactions and pairing with the basic amine. However, TFA causes severe signal suppression in Mass Spectrometry (LC-MS). If you are using UV only, TFA is a valid, simple alternative to perchlorate.
Q: Why does the peak tailing get worse as the column gets older?A: Acid hydrolysis strips the bonded phase (C18 chains) off the silica, exposing more raw silanols over time. If you see tailing increase, your column is likely dying. Switch to a "Sterically Protected" C18 column (e.g., Agilent StableBond or Zorbax SB) if you must run at very low pH (< 2).
Q: Is this compound light sensitive?A: Trimethoprim and its derivatives can be light-sensitive. While not the direct cause of tailing, photodegradation can create small "shoulder" peaks that mimic tailing. Ensure samples are stored in amber vials.
Q: What is the target Tailing Factor?A: For pharmaceutical analysis, a USP Tailing Factor (
) of is generally required. For this specific basic impurity, is sometimes accepted in older methods, but with modern CSH columns, you should expect .
References
Waters Corporation. ACQUITY UPLC CSH C18 Columns: Overcoming Peak Shape Asymmetry for Basic Compounds. (Accessed via Waters.com). Link
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes - Strategies for Improvement. (Accessed via Phenomenex.com). Link
Agilent Technologies. Factors Affecting Peak Shape: Effect of Ionized Acidic Silanols. (Accessed via Agilent.com). Link
Hess, S. et al. Rapid and sensitive LC separation of new impurities in trimethoprim. Journal of Pharmaceutical and Biomedical Analysis, 2001. (Demonstrates the use of Sodium Perchlorate for Trimethoprim impurities). Link
ResearchGate. Discussions on preventing peak tailing for basic pyrimidines in HPLC.Link
minimizing the formation of Trimethoprim Impurity E during manufacturing
This guide functions as a specialized Technical Support Center for process chemists and manufacturing scientists. It addresses the specific challenge of minimizing Impurity E (4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for process chemists and manufacturing scientists. It addresses the specific challenge of minimizing Impurity E (4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol) during the synthesis of Trimethoprim (TMP).
Executive Summary & Chemical Identity
Impurity E is a critical process-related impurity defined by the European Pharmacopoeia (Ph. Eur.) and USP.[1] Unlike other impurities that arise from oxidative degradation, Impurity E is primarily a result of side-reactions during the cyclization step or the use of contaminated reagents.
Chemical Name: 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol[2][3]
Common Name: 2-Hydroxy Trimethoprim (or Des-amino-hydroxy TMP)
Structure: It differs from Trimethoprim by the substitution of the 2-amino group with a hydroxyl group (keto-enol tautomer).
Root Cause Analysis: The Mechanistic Pathway
To minimize Impurity E, one must understand its origin. The synthesis of Trimethoprim typically involves condensing a benzyl-acrylonitrile intermediate with guanidine .
The Divergence Point
The formation of Impurity E competes directly with the formation of the active pharmaceutical ingredient (API).
Main Reaction: The intermediate reacts with Guanidine to form the 2,4-diamino ring (Trimethoprim).[5]
Side Reaction (Impurity E): The intermediate reacts with Urea (a common impurity in industrial Guanidine) or undergoes hydrolysis due to excess water, incorporating an oxygen atom at the C2 position instead of nitrogen.
Visualization: Reaction & Impurity Pathway
The following logic flow illustrates the critical divergence point in the synthesis.
Caption: Figure 1.[1] Mechanistic pathway showing how Urea contamination or moisture leads to Impurity E formation.
Troubleshooting Guide (Q&A)
Direct answers to specific manufacturing issues.
Scenario A: "We are seeing a sudden spike in Impurity E (>0.1%) across multiple batches."
Diagnosis: This is almost invariably a Raw Material (RM) issue.
Root Cause: The Guanidine Hydrochloride or Guanidine Carbonate source likely contains high levels of Urea . Industrial Guanidine is often produced from urea, and incomplete conversion leaves residual urea.
Corrective Action:
Check CoA: Verify the "Related Substances" or "Urea Content" on your Guanidine Certificate of Analysis. It should be <0.5%.[1][6]
Screening: Run a pre-reaction test. If the RM contains >1.0% Urea, the formation of Impurity E is stoichiometrically unavoidable.
Scenario B: "Our Guanidine is pure, but Impurity E still forms during reflux."
Diagnosis: Process-induced hydrolysis.
Root Cause:Moisture ingress . Under the basic conditions of the condensation (usually NaOMe/MeOH), Guanidine can hydrolyze to Urea in situ if water is present.
Corrective Action:
Solvent Drying: Ensure Methanol/Ethanol water content is <0.1% (KF titration).
Atmosphere: Maintain a strict Nitrogen blanket. Guanidine absorbs atmospheric moisture and CO2 rapidly.
Scenario C: "Can we remove Impurity E via recrystallization?"
Diagnosis: Purification efficiency.
Answer: Difficult. Impurity E has solubility characteristics very similar to Trimethoprim in standard alcoholic solvents.
Recommendation: Prevention is far superior to remediation. However, if reprocessing is necessary, a pH-controlled wash is effective. Impurity E (phenolic hydroxyl) is more acidic (pKa ~9-10) than TMP (pKa ~7.1). Washing the crude solid with a mild basic solution (pH 11-12) can solubilize Impurity E as a phenolate salt while TMP remains precipitated. Note: This risks yield loss.
Optimized Experimental Protocol
To minimize Impurity E, the cyclization step must be performed under strictly anhydrous conditions with high-purity reagents.
Critical Process Parameters (CPPs)
Parameter
Target Range
Impact on Impurity E
Guanidine Purity
> 99.0% (Urea < 0.5%)
High: Urea directly forms Impurity E.
Solvent Water (KF)
< 0.10%
High: Water hydrolyzes Guanidine to Urea.
Reaction Temp
Reflux (65-75°C)
Medium: Excessive heat + water accelerates hydrolysis.
Base Equivalents
2.0 - 2.5 eq (NaOMe)
Low: Essential for reaction rate, less impact on selectivity.
Step-by-Step Mitigation Workflow
Step 1: Reagent Preparation (The "Dry" Step)
Dissolve Guanidine Hydrochloride (1.2 eq) in anhydrous Methanol .
Add Sodium Methoxide (NaOMe) solution (30% in MeOH).
Critical Check: Perform a KF (Karl Fischer) titration on this mixture. If water >0.2%, dry the solvent or add molecular sieves before proceeding.
pH Adjustment: Adjust pH to 7.5 - 8.0. (Avoid high pH during precipitation to prevent coprecipitation of the phenolate salt of Impurity E, although keeping it dissolved at pH 11 is a purification strategy, the yield loss is significant).
Troubleshooting Logic Tree
Use this diagram to diagnose batch failures.
Caption: Figure 2. Decision tree for diagnosing the root cause of elevated Impurity E.
References
European Pharmacopoeia (Ph.[8] Eur.) 10.0 , Monograph 0060: Trimethoprim. (Defines Impurity E as 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol).[2][3]
Source:
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 170889, Trimethoprim Impurity E.
Source:
Lehr, G. J., et al. (1999). "Isolation and identification of process impurities in trimethoprim drug substance."[6] Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 373-389.[9] (Discusses the isolation of pyrimidine impurities).
Source:
SynThink Research Chemicals. "Trimethoprim EP Impurity E Data Sheet." (Provides structural confirmation and CAS 60729-91-1).[4]
Technical Support Center: Optimization of Extraction Methods for Trimethoprim Impurities
Welcome to the technical support center for the analysis of trimethoprim and its related impurities. Monitoring and controlling these impurities is critical for ensuring the safety and efficacy of trimethoprim-containing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of trimethoprim and its related impurities. Monitoring and controlling these impurities is critical for ensuring the safety and efficacy of trimethoprim-containing drug products.[1] The extraction of these impurities from complex drug product matrices is a common source of analytical challenges.
This guide provides field-proven insights and systematic troubleshooting strategies to help you overcome common hurdles in your sample preparation workflow. It is designed for researchers, analytical scientists, and drug development professionals seeking to develop robust and reliable extraction methods.
Section 1: Troubleshooting Guide for Impurity Extraction
Effective troubleshooting begins with a logical diagnosis of the problem. The following table addresses common issues encountered during the extraction of trimethoprim impurities, linking them to their probable causes and providing actionable solutions grounded in scientific principles.
Problem Encountered
Probable Cause(s)
Recommended Solution(s) & Scientific Rationale
1. Low Recovery of Impurities
A. Incomplete Dissolution: The drug product matrix or the impurities themselves are not fully dissolving in the initial extraction solvent. Trimethoprim is only slightly soluble in ethanol and very slightly soluble in water.[2]
Action: Increase solvent volume, incorporate sonication, or adjust the solvent composition. Rationale: A multi-component solvent system (e.g., methanol/water or acetonitrile/buffer) can accommodate a wider range of polarities.[3][4] Sonication provides mechanical energy to break down the matrix and facilitate dissolution.
B. Incorrect Solvent Polarity: The chosen solvent may be optimal for the active pharmaceutical ingredient (API), trimethoprim, but not for its impurities, which can have different polarities.
Action: Screen a range of solvents with varying polarities (e.g., methanol, acetonitrile, ethanol/water mixtures). Rationale: Impurities can range from more polar degradation products to less polar synthesis intermediates.[5] A solvent that effectively solubilizes both the API and the impurities of interest is required. Using a mixture like methanol and a sodium perchlorate solution is common in established methods.[1][6]
C. Improper pH: The pH of the extraction solvent can affect the ionization state and, consequently, the solubility of trimethoprim (a weak base) and its impurities.
Action: Adjust the pH of the extraction solvent. For basic compounds like trimethoprim, a slightly acidic pH (e.g., pH 3.6 as used in EP and USP methods) can improve solubility by protonating the molecule.[1][7]
D. Analyte Adsorption: Active impurities can adsorb onto glassware, container surfaces, or undissolved excipients.
Action: Use silanized glassware. Ensure the sample is fully dissolved before any centrifugation or filtration steps. Consider adding a small percentage of a competitive agent like triethylamine (TEA) to the mobile phase/solvent to block active sites.[8]
A. Matrix Effects: Co-extracted excipients from the drug product are interfering with the chromatography.
Action: Implement a sample clean-up step. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.[9] Choose an SPE sorbent based on the nature of the interference (e.g., C18 for non-polar interferences, ion-exchange for charged interferences).
B. Incompatibility between Extraction Solvent and Mobile Phase: A strong extraction solvent can cause peak distortion if injected directly.
Action: Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase. Rationale: This ensures that the sample solvent strength matches the mobile phase, leading to proper focusing of the analyte band at the head of the column.
3. Presence of Interfering Peaks
A. Insufficient Extraction Selectivity: The extraction method is co-extracting matrix components that have a similar chromatographic retention time to the impurities.
Action: Optimize the extraction technique for better selectivity. Switch from a simple liquid-solid extraction to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Rationale: LLE allows for partitioning based on pH and polarity, while SPE provides highly selective clean-up by utilizing different retention mechanisms (e.g., reverse-phase, ion-exchange).[9][10]
B. Sample Degradation: Impurities may be degrading during the extraction process due to exposure to heat, light, or reactive solvents.
Action: Perform extractions at a controlled, cool temperature and protect samples from light using amber vials. Ensure solvents are fresh and of high purity. Rationale: Minimizing exposure to harsh conditions preserves the integrity of the impurity profile from extraction to analysis.
4. Inconsistent or Irreproducible Results
A. Incomplete Extraction: The extraction time, temperature, or agitation method (e.g., shaking, vortexing) is not sufficient for complete and consistent extraction.
Action: Validate the extraction parameters. Perform a time-course study (e.g., 5, 10, 15, 30 min) to find the point at which recovery plateaus. Standardize the agitation method and temperature for all samples.
B. Sample Filtration Issues: The filter membrane may be adsorbing impurities or leaching contaminants.
Action: Test different filter materials (e.g., PVDF, PTFE, nylon). Run a solvent blank through the filter to check for leachables. Rationale: The choice of filter should be validated to ensure it does not selectively remove analytes of interest or introduce new interfering peaks.
Troubleshooting Workflow Diagram
This diagram provides a logical pathway for diagnosing and resolving common extraction issues.
Caption: A logical flowchart for troubleshooting common issues in trimethoprim impurity extraction.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right initial extraction solvent for my trimethoprim drug product?
A: The choice of solvent is a critical first step. Your decision should be based on three factors:
Solubility of Trimethoprim: Trimethoprim is a white or yellowish-white powder that is very slightly soluble in water and slightly soluble in ethanol.[2] Therefore, pure water is a poor choice. Organic solvents like methanol or acetonitrile are commonly used.[2][11]
Solubility of Impurities: Impurities may have varying polarities. It is crucial to select a solvent that can solubilize the broadest possible range of expected impurities. A mixture, such as methanol and an acidic buffer, is often a robust starting point, as it is used in official pharmacopeial methods.[7][12]
Compatibility with the Drug Matrix: Consider the excipients in your formulation. If you have a tablet with polymeric binders, a solvent system that can effectively break down the tablet and release the API and impurities is necessary. Sonication is often required to facilitate this process.[11]
Q2: When should I use Solid-Phase Extraction (SPE) versus a simpler extraction method like Liquid-Solid Extraction?
A: The need for a more advanced technique like SPE depends on the complexity of your sample matrix and the goals of your analysis.
Use Liquid-Solid Extraction (LSE) when you have a simple formulation with minimal excipient interference, and your primary goal is to dissolve the drug product for a direct injection or simple dilution. This is often sufficient for routine quality control where the impurity profile is well-understood.
Use Solid-Phase Extraction (SPE) when you encounter significant matrix effects, such as interfering peaks, ion suppression in mass spectrometry, or poor peak shape.[10] SPE is a powerful clean-up technique that can isolate analytes of interest from complex mixtures. It is highly recommended during method development for new formulations or when analyzing trace-level impurities.[13]
Q3: What are the critical parameters to optimize for a Solid-Phase Extraction (SPE) method for trimethoprim impurities?
A: A successful SPE method relies on the careful optimization of several key steps:
Sorbent Selection: The choice of the solid phase is paramount. For trimethoprim and its generally related compounds, you can start with:
Reversed-Phase (e.g., C18, HLB): Retains non-polar to moderately polar compounds from a polar sample solution. This is a good general-purpose choice.[9][13]
Mixed-Mode Cation Exchange (e.g., MCX): This sorbent has both reversed-phase and strong cation exchange properties. It is highly effective for basic compounds like trimethoprim, as it can be retained by ion exchange under acidic conditions and eluted by increasing the pH or using a counter-ion.[9]
Load Conditions (pH): The pH of the sample solution loaded onto the cartridge must ensure the analyte is retained. For a mixed-mode cation exchange sorbent, the sample should be acidified to ensure trimethoprim (a weak base) is positively charged.
Wash Solvent: The wash step is crucial for removing interferences without eluting the analytes of interest. The wash solvent should be strong enough to remove matrix components but weak enough to leave the trimethoprim and its impurities bound to the sorbent.
Elution Solvent: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction and fully recover the compounds. For reversed-phase, this is typically a high-percentage organic solvent. For ion-exchange, this involves changing the pH to neutralize the analyte or using a solvent with a high ionic strength.
Q4: How can I minimize matrix effects from common pharmaceutical excipients?
A: Matrix effects from excipients like polymers, binders, and lubricants can be a major source of analytical error.
Optimize Sample Pre-treatment: Use centrifugation to pellet insoluble excipients after the initial dissolution.
Selective Extraction: Design an LLE or SPE method that specifically targets the physicochemical properties of trimethoprim (e.g., its basicity) to isolate it from neutral or acidic excipients.
Chromatographic Selectivity: If extraction-based solutions are insufficient, modify your HPLC/UHPLC method. A different column chemistry or mobile phase gradient can often resolve impurity peaks from matrix interferences.[6][14]
Use a More Specific Detector: If co-elution is unavoidable, switching from a UV detector to a mass spectrometer (MS) can provide the necessary selectivity to quantify impurities even if they are not chromatographically resolved from matrix components.
Section 3: Key Experimental Protocols
These protocols provide a starting point for method development. They should be validated for your specific drug product and impurity profile.
Protocol 1: General Liquid-Solid Extraction from a Tablet Formulation
This protocol is a baseline method suitable for many common tablet formulations, adapted from principles in pharmacopeial methods.[1][7]
Sample Preparation: Accurately weigh and transfer a quantity of powdered tablets equivalent to 25 mg of trimethoprim into a 25 mL volumetric flask.
Dissolution: Add approximately 15 mL of the mobile phase (e.g., a mixture of methanol and a 1.4 g/L sodium perchlorate solution adjusted to pH 3.6 with phosphoric acid).[1][12]
Extraction: Sonicate the flask for 15 minutes to ensure complete disintegration and dissolution. Allow the solution to cool to room temperature.
Dilution: Dilute to the 25 mL mark with the mobile phase and mix thoroughly.
Clarification: Centrifuge a portion of the solution at 4000 rpm for 10 minutes or filter it through a 0.45 µm chemically compatible filter (e.g., PVDF or PTFE).
Analysis: Transfer the clear supernatant or filtrate into an HPLC vial for injection.
Protocol 2: Solid-Phase Extraction (SPE) for Clean-up using Mixed-Mode Cation Exchange
This protocol is designed for samples with significant matrix interference, leveraging the basic nature of trimethoprim.[9]
Sample Preparation: Prepare an initial extract of the drug product in a solvent with low ionic strength, such as 2% formic acid in 5% methanol/water.
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
Sample Loading: Load 1 mL of the prepared sample extract onto the conditioned cartridge.
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and acidic interferences. Follow this with a wash of 1 mL of methanol to remove non-polar interferences.
Elution: Elute the trimethoprim and its basic impurities by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic elution solvent neutralizes the charge on the analytes, releasing them from the ion-exchange sorbent.
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.
SPE Workflow Diagram
Caption: A standard four-step workflow for Solid-Phase Extraction (SPE) clean-up.
References
Vertex AI Search. (n.d.). Impurities test for Trimethoprim (EP-8.0 method) - For Impurities-E, D, G, B, J and F.
Hess, S., et al. (2001). Separation, analyses and syntheses of trimethoprim impurities. Pharmazie, 56(4), 299-304.
Thermo Fisher Scientific. (n.d.). Impurities test for Trimethoprim (USP-38 method).
Hess, S., et al. (2001). Separation, analyses and syntheses of trimethoprim impurities. ResearchGate.
Al-Saeed, M. H. (2020). Determination of trimethoprim by various analytical techniques- A- review. SciSpace.
Bui, V. H., et al. (2025). Validation of Protein Precipitation and Solid Phase Extraction Clean-Up Procedure for Simultaneous Determination of Trimethoprim and Sulfamethoxazole in Human Plasma by HPLC-DAD. Engineering and Technology For Sustainable Development, 35(2), 18-25.
Sousa, M. M., et al. (2022). Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring. PMC - NIH.
Hess, S., et al. (2001). Rapid and sensitive LC separation of new impurities in trimethoprim. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 541-547.
Popović, G., et al. (2012). Optimal conditions for extraction and simultaneous determination of sulfamethoxazole and trimethoprim in pharmaceuticals by micellar electrokinetic capillary chromatography. Journal of Food and Drug Analysis, 20(3), 644-651.
Nuijen, M. J., et al. (1999). Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 373-389.
Bui, V. H., et al. (2025). Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma by HPLC-DAD. . Retrieved February 18, 2026, from
SynThink. (n.d.). Trimethoprim EP Impurities & USP Related Compounds.
Dołowy, M., & Pyka, A. (2014). Determination of sulfonamides and trimethoprim in spiked water samples by solid-phase extraction and thin-layer chromatography. ResearchGate.
Hess, S., et al. (2001). Rapid and sensitive LC separation of new impurities in trimethoprim. ResearchGate.
Popović, G., et al. (2012). Optimal Conditions for Extraction and Simultaneous Determination of Sulfamethoxazole and Trimethoprim in Pharmaceuticals by Micellar Electrokinetic... ResearchGate.
Thermo Fisher Scientific. (n.d.). Impurities test for Trimethoprim (EP-8.0 method) - For Impurities-H & I.
G. D'Ovidio, K., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi... Unibo.
LabRulez LCMS. (n.d.). Impurities test for Trimethoprim (EP-8.0 method) - For Impurities-E, D, G, B, J and F.
S. L. College of Pharmacy. (2017). Development and validation RP-HPLC method for simultaneous estimation of Sulfamethoxazole and Trimethoprim. ijrpb.
Navigating the Challenges of Polar Trimethoprim Impurity Separation: A Technical Support Guide
Welcome to our dedicated technical support center for mastering the chromatographic separation of polar trimethoprim impurities. This guide is designed for researchers, analytical scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for mastering the chromatographic separation of polar trimethoprim impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving adequate retention, resolution, and peak shape for these demanding analytes. Here, we move beyond generic advice to provide in-depth, field-proven strategies and detailed protocols grounded in chromatographic theory.
Frequently Asked Questions (FAQs)
Q1: My polar trimethoprim impurities are eluting in the solvent front on my C18 column. What is the primary cause of this issue?
This is a classic and expected challenge when analyzing highly polar compounds with traditional reversed-phase (RP) chromatography.[1] Standard C18 columns possess a non-polar, hydrophobic stationary phase.[2][3] Polar analytes, like many trimethoprim impurities (e.g., N-oxides, hydroxylated metabolites), have a strong affinity for the polar mobile phase and minimal interaction with the non-polar stationary phase.[4] This results in poor retention and elution at or near the void volume (t₀).
Q2: I've heard about "polar-embedded" reversed-phase columns. How do they improve the retention of polar analytes like trimethoprim impurities?
Polar-embedded columns are a significant advancement over traditional C18 phases for polar analyte retention. These columns incorporate a polar functional group (e.g., amide, carbamate) within the alkyl chain. This embedded polar group alters the selectivity of the stationary phase in two key ways:
Reduced Silanol Interactions: The polar group helps to shield the residual silanol groups on the silica surface, which can cause undesirable secondary interactions and lead to poor peak shape for basic compounds like trimethoprim.
Enhanced Polar Retention: The embedded polar group can interact with polar analytes through dipole-dipole or hydrogen bonding interactions, providing an additional retention mechanism beyond the hydrophobic interactions of the alkyl chain. This allows for the use of highly aqueous mobile phases without the risk of phase collapse (dewetting), which can occur with traditional C18 columns.[5]
Q3: When should I consider switching from a reversed-phase method to Hydrophilic Interaction Liquid Chromatography (HILIC)?
HILIC is a powerful alternative when your polar trimethoprim impurities are still poorly retained even on polar-embedded RP columns.[6] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7] In HILIC, the aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer, leading to their retention.[7] The elution order in HILIC is generally the opposite of reversed-phase, with the most polar compounds being the most strongly retained.[7]
A good rule of thumb is to consider HILIC when your analytes have a logP value of less than 0.[8] Trimethoprim itself has a logP of approximately 0.91, but many of its polar impurities and metabolites will be significantly lower.[9]
Q4: What are the key differences between ammonium formate and ammonium acetate as buffers in HILIC-MS methods?
Both are volatile buffers and excellent choices for LC-MS applications.[10] The primary difference lies in their buffering ranges. Formic acid has a pKa of ~3.75, making ammonium formate most effective as a buffer in the pH range of 2.75-4.75. Acetic acid has a pKa of ~4.75, so ammonium acetate is a better buffer in the pH range of 3.75-5.75.[11]
The choice of buffer can influence selectivity. A change in pH can alter the ionization state of both the analyte and the stationary phase (especially bare silica), thus affecting retention and elution order.[11] For basic compounds like trimethoprim and its impurities, operating at a lower pH (e.g., with ammonium formate) can ensure they are fully protonated, which can lead to stronger cation exchange interactions with a negatively charged silica surface in HILIC mode.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for Trimethoprim and its Impurities
Peak tailing for basic compounds like trimethoprim is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.[12] At mobile phase pH values above the pKa of the silanols (~3.5-4.5), these groups become deprotonated and negatively charged, leading to strong, undesirable ionic interactions with the positively charged basic analytes. Insufficient buffer concentration can also contribute to peak tailing.[13]
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Inconsistent Retention Times in HILIC
Retention time drift in HILIC is a common problem and is almost always related to improper column equilibration.[1] The water layer on the stationary phase surface is critical for the HILIC retention mechanism, and it can take a significant amount of time to establish and re-establish this layer, especially after a gradient elution.[4][14] Insufficient equilibration leads to a constantly changing stationary phase environment and, consequently, shifting retention times.[14]
Caption: Troubleshooting workflow for inconsistent HILIC retention.
Experimental Protocols & Data
Protocol 1: Enhanced Separation using a Zwitterionic HILIC Column
This protocol is designed for the separation of highly polar, basic impurities of trimethoprim that are poorly retained by reversed-phase methods. The zwitterionic stationary phase offers both hydrophilic partitioning and weak electrostatic interactions, providing unique selectivity.[15]
Objective: To achieve baseline separation of trimethoprim from its polar N-oxide and hydroxylated impurities.
Step-by-Step Methodology:
Column: Zwitterionic HILIC column (e.g., with sulfobetaine functionality), 100 mm x 2.1 mm, 1.7 µm particle size.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).
Mobile Phase B: Acetonitrile.
Gradient Program:
0-1 min: 95% B
1-8 min: 95% to 70% B
8-9 min: 70% B
9.1-12 min: 95% B (re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Detection: UV at 280 nm or Mass Spectrometry.
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to match the initial mobile phase conditions as closely as possible.[10]
Causality Behind Choices:
Zwitterionic Column: Chosen for its versatility in retaining a range of polar compounds (neutral, acidic, and basic) and providing excellent peak shape.[15][16]
Ammonium Formate Buffer (pH 3.0): This buffer is MS-friendly and maintains an acidic pH. At pH 3.0, trimethoprim (pKa ~7.1) and its basic impurities will be fully protonated (positively charged), promoting favorable electrostatic interactions with the negatively charged component of the zwitterionic phase and enhancing retention.[9]
High Acetonitrile Start (95%): Essential for promoting the hydrophilic partitioning mechanism in HILIC.
Extended Re-equilibration (3 minutes): Crucial for ensuring the water layer on the stationary phase is fully re-established, leading to reproducible retention times.[17]
Protocol 2: Mixed-Mode Chromatography for Comprehensive Impurity Profiling
This protocol utilizes a mixed-mode column with both reversed-phase (C18) and cation-exchange functionalities. This approach is ideal for separating a mixture of trimethoprim and impurities with a wide range of polarities and pKa values.[3][18]
Objective: To simultaneously separate non-polar, moderately polar, and highly polar basic impurities of trimethoprim in a single run.
Step-by-Step Methodology:
Column: Mixed-Mode C18/Cation-Exchange Column, 150 mm x 4.6 mm, 3 µm particle size.
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid).
Mobile Phase B: Acetonitrile.
Gradient Program:
0-2 min: 10% B
2-15 min: 10% to 60% B
15-18 min: 60% B
18.1-25 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Injection Volume: 5 µL.
Detection: UV at 280 nm.
Causality Behind Choices:
Mixed-Mode Column: Provides two distinct retention mechanisms. Hydrophobic impurities will be retained by the C18 chains, while positively charged polar impurities will be retained by the cation-exchange groups.[3] This dual retention mechanism offers exceptional selectivity.
Ammonium Acetate Buffer (pH 4.5): At this pH, trimethoprim and its basic impurities will be protonated and can participate in cation exchange. The buffer concentration of 20 mM is sufficient to facilitate the ion exchange process without being excessively high, which could suppress retention.
Shallow Gradient: A gradual increase in the organic modifier allows for the effective elution of compounds based on their hydrophobicity, while the consistent buffer concentration modulates the cation-exchange interactions.
Data Summary: Comparison of Chromatographic Approaches
May still have insufficient retention for very polar species
Sensitive to equilibration, potential for peak shape issues
Complex method development due to dual mechanisms
References
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]
Gaspar, A., et al. (2021). Mixed-Mode Chromatography—A Review. LCGC International. Available from: [Link]
Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available from: [Link]
Ray, A. (2026, February 17). Making HILIC Work for You—Column Selection. LCGC International. Available from: [Link]
Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Available from: [Link]
Chromatography Forum. (2014, November 11). Ammonium Formate vs. Ammonium Acetate in HILIC. Available from: [Link]
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available from: [Link]
Gika, H. G., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. Available from: [Link]
Zito, S. W., et al. (1999). Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 373-389. Available from: [Link]
ACE HPLC Columns. Column Equilibration in HILIC Mode. Available from: [Link]
MAC-MOD Analytical. Parameters on Column Equilibration in Isocratic and Gradient HILIC Separations. Available from: [Link]
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]
McCalley, D. V. (2018). A study of column equilibration time in hydrophilic interaction chromatography. Journal of Chromatography A, 1554, 50-59. Available from: [Link]
Separation Science. (2024, June 3). Column Equilibration in HILIC. Available from: [Link]
Veeprho Pharmaceuticals. Trimethoprim 3-N-Oxide | CAS 27653-67-4. Available from: [Link]
Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Available from: [Link]
Chromatography Forum. (2022, July 20). HILIC column peak shape. Available from: [Link]
Hussein, Z. M., & Rasheed, A. S. (2021). A Reliable Quantification Method for Trimethoprim in Pharmaceutical Samples by HILIC-HPLC. Indian Journal of Forensic Medicine & Toxicology, 15(1), 2403-2409. Available from: [Link]
Seidl, C., & Stoll, D. R. (2019, November 1). Column Re-equilibration Following Gradient Elution: How Long is Long Enough? Part I: Reversed-phase and HILIC Separations of Small Molecules. LCGC International. Available from: [Link]
Hess, S., et al. (2001). Rapid and sensitive LC separation of new impurities in trimethoprim. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 531-538. Available from: [Link]
SIELC Technologies. (2018, February 16). Separation of Trimethoprim on Newcrom R1 HPLC column. Available from: [Link]
ResearchGate. Study separation mechanism of trimethoprim (a) EffectiofdACN4content.... Available from: [Link]
Macherey-Nagel. (2022). Trimethoprim and Related Substances – USP. Available from: [Link]
Pharmaffiliates. Trimethoprim-impurities. Available from: [Link]
O'Grady, J., et al. (1995). A reversed-phase high-performance liquid chromatography method for the determination of cotrimoxazole (trimethoprim/ sulphamethoxazole) in children treated for malaria. Journal of Chromatography B: Biomedical Sciences and Applications, 667(1), 168-173. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 5578, Trimethoprim. Available from: [Link]
Sarrafi, M. H., et al. (2000). Simultaneous Analysis of Trimethoprim and Sulphamethoxazole Drug Combinations in Dosage Forms by High Performance Liquid Chromatography. Iranian Biomedical Journal, 4(2 & 3), 75-78. Available from: [Link]
precisionFDA. TRIMETHOPRIM 3-OXIDE. Available from: [Link]
Element Lab Solutions. (2019, July 15). Ammonium acetate buffers. Available from: [Link]
National Institute of Standards and Technology. Trimethoprim. In NIST Chemistry WebBook. Available from: [Link]
Hussein, Z. M., & Rasheed, A. S. (2020). A Reliable Quantification Method for Trimethoprim in Pharmaceutical Samples by HILIC-HPLC. Indian Journal of Forensic Medicine & Toxicology, 15(1). Available from: [Link]
dealing with interfering peaks in trimethoprim chromatograms
Topic: Troubleshooting Interfering Peaks & Resolution Loss Ticket Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Separation Science Unit Introduction Welcome to the technical support cen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Interfering Peaks & Resolution Loss
Ticket Status: Open | Priority: High
Assigned Specialist: Senior Application Scientist, Separation Science Unit
Introduction
Welcome to the technical support center. You are likely here because your Trimethoprim (TMP) assay—likely a co-formulation with Sulfamethoxazole (SMX)—is failing system suitability due to an interfering peak, poor resolution, or severe tailing that mimics an interference.
Trimethoprim is a diaminopyrimidine with a pKa of approximately 7.1. This basicity is the root cause of 90% of chromatographic anomalies. At the standard USP method pH (~3.6), TMP is fully protonated (
). While this aids solubility, it turns the molecule into a "magnet" for residual silanols on your column stationary phase, leading to tailing that can mask impurities or merge with adjacent peaks.
Below are the three most common interference scenarios and their scientifically grounded solutions.
Part 1: The "Ghost" in the Machine (System & Gradient Issues)
Symptom: You see peaks in the gradient that appear even in blank injections, or peaks that shift retention time unpredictably.
The Science of Ghost Peaks
If the interfering peak appears in your blank injection, it is not your sample. In TMP analysis, this is often due to aqueous mobile phase contamination. Because TMP is often analyzed at low UV wavelengths (210–254 nm), organic impurities in the water or buffer salts become visible during gradient elution.
Replace water source. Filter aqueous buffer through 0.2 µm membrane. Clean the aqueous reservoir.
Peak in Blank (Carryover)
Injector Port Adsorption
TMP sticks to injector seals. Switch needle wash to 50:50 MeOH:Water + 0.1% Phosphoric Acid.
Shift in (All peaks)
pH Drift / Buffer Failure
TMP retention is highly pH-sensitive. Verify buffer pH after adding organic modifier if possible, or strictly control preparation.
Negative Peak
Refractive Index Mismatch
Ensure sample solvent matches mobile phase. If dissolving in pure MeOH, inject smaller volumes (<10 µL).
Part 2: The Co-elution Conundrum (SMX & Matrix)
Symptom: A peak is merging with TMP, or the resolution (
) between TMP and Sulfamethoxazole (SMX) has dropped below 5.0 (USP limit).
The Mechanism: Exploiting pKa Differences
The separation of TMP and SMX relies on their opposing ionization behaviors.
Trimethoprim (Base, pKa ~7.1): At acidic pH, it is ionized (polar) and elutes early.
Sulfamethoxazole (Weak Acid, pKa ~5.6): At acidic pH, it is neutral (less polar) and elutes later.
If an interfering peak (impurity or matrix) overlaps with TMP, you must alter the pH to shift TMP's retention time relative to the interference.
Strategic Decision Diagram: pH Optimization
Use this logic flow to shift your peaks away from interferences.
Caption: Figure 1. pH manipulation strategy for shifting Trimethoprim (TMP) retention relative to neutral interferences.
Part 3: Peak Shape Pathology (Tailing as Interference)
Symptom: The TMP peak tails significantly (
). This tail often "eats" small impurity peaks eluting immediately after the main peak, effectively hiding them or creating integration errors.
The Cause: Silanol Interactions
At pH 3.6 (USP method), TMP is positively charged (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
). The silica support of C18 columns contains residual silanol groups (). If these silanols ionize to , they form strong ionic bonds with the TMP amine group. This secondary retention mechanism causes the tailing.[1]
Protocol: The "Silanol Shield" Method
If you cannot change the column to a modern "Base-Deactivated" (BDS) or "End-capped" column, you must use a silanol blocker.
Reagents:
Triethylamine (TEA): The gold standard for amine masking.
Prepare Buffer: Measure your aqueous buffer (e.g., Water/Acetate).
Add TEA: Add 1.0 mL of Triethylamine per liter of buffer (0.1% v/v).
Note: TEA competes for the silanol sites, effectively "capping" them so TMP flows through smoothly.
Adjust pH:CRITICAL STEP. Adding TEA will spike the pH to ~10. You must adjust the pH back to 3.6 (or your target) using Phosphoric Acid after adding the TEA.
Equilibrate: Flush the column for at least 20 column volumes. TEA takes time to saturate the silanol sites.
Part 4: Validated Resolution Recovery Workflow
If you are facing a critical failure in resolving TMP from an unknown impurity (Impurity A, B, or degradation product), follow this validated troubleshooting workflow.
Caption: Figure 2. Logical fault-tree analysis for isolating the source of chromatographic interference.
Frequently Asked Questions (FAQ)
Q: Can I use a C8 column instead of C18 to move the interfering peak?A: Yes. TMP is relatively polar. A C8 column often reduces retention time for hydrophobic interferences (like SMX) more drastically than for TMP, potentially widening the window between them. However, ensure your resolution (
) remains > 5.0 [1].
Q: My TMP peak splits into two at the top. Is this an interference?A: Likely not. This is usually "fronting" caused by solvent mismatch.[5] If you dissolved your sample in 100% Methanol but your mobile phase is 80% Water, the sample precipitates momentarily at the column head. Fix: Dissolve the sample in the mobile phase.
Q: What is the specific retention time of Impurity A?A: According to EP/USP studies, Impurity A (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine) is structurally very similar to TMP. On a standard C18 column at pH 3.6, it typically elutes before TMP. If you see a shoulder on the front of the TMP peak, suspect Impurity A [2].
References
USP Monograph: Trimethoprim. United States Pharmacopeia. (Current Revision). The official compendial method utilizing acetate buffer pH 3.6 and C18 stationary phase.
Hess, S., et al. (2001). "Rapid and sensitive LC separation of new impurities in trimethoprim."[6] Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 531-538.[6] Describes the elution order of common impurities including Impurity A and degradation products.
Pereira, A. V., & Cass, Q. B. (2005). "High-performance liquid chromatography method for the simultaneous determination of sulfamethoxazole and trimethoprim in bovine milk."[4] Journal of Chromatography B, 826(1-2), 139-146.[4] details pH effects on separation in complex matrices.
Dolan, J. "Peak Tailing in HPLC." LCGC International. Authoritative guide on silanol interactions and amine tailing mechanisms.
comparative analysis of trimethoprim and 2-Desamino-2-hydroxy trimethoprim
This guide provides a comparative technical analysis of Trimethoprim (TMP) and its hydrolysis degradant/impurity, 2-Desamino-2-hydroxy trimethoprim (chemically synonymous with 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of Trimethoprim (TMP) and its hydrolysis degradant/impurity, 2-Desamino-2-hydroxy trimethoprim (chemically synonymous with 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol).[1] This analysis focuses on structural divergence, pharmacological potency, and analytical separation.
Executive Summary
Trimethoprim (TMP) is a diaminopyrimidine antibiotic that inhibits bacterial dihydrofolate reductase (DHFR) with nanomolar affinity.[1] Its efficacy relies on the 2,4-diamino motif, which forms critical hydrogen bonds within the enzyme's active site.[1]
2-Desamino-2-hydroxy trimethoprim (2-OH-TMP) is a primary hydrolytic degradation product (often categorized as Impurity E in European Pharmacopoeia contexts).[1] The substitution of the 2-amino group with a hydroxyl (tautomerizing to a 2-oxo/lactam group) drastically alters the electrostatic profile, abolishing the specific hydrogen bond network required for DHFR inhibition.[1] Consequently, it is pharmacologically inactive but serves as a Critical Quality Attribute (CQA) in stability testing.
Chemical & Structural Divergence
The fundamental difference lies in the pyrimidine ring substitution at position 2. This modification shifts the molecule from a weak base to a neutral/weakly acidic tautomer, impacting both solubility and receptor binding.
Binding Mode: The protonated N1 and the 2-amino group of TMP form a salt bridge and hydrogen bonds with the carboxylate side chain of Asp27 (in E. coli) or Glu30 (in mammalian DHFR). This mimics the pteridine ring of the natural substrate, dihydrofolate.
Potency: IC₅₀
5–20 nM against bacterial DHFR.
2-Desamino-2-hydroxy Trimethoprim (Inactive):
Binding Disruption: The replacement of the 2-amino group with a carbonyl (in the keto tautomer) removes a critical hydrogen bond donor.[1] Furthermore, the oxygen atom presents a hydrogen bond acceptor or a steric clash near the Asp27 residue, preventing the tight "lock-and-key" fit.[1]
Potency: IC₅₀ values are typically orders of magnitude higher (>100
Distinguishing these two compounds is critical for Quality Control (QC). Because 2-OH-TMP lacks the basicity of TMP, it behaves differently in Reverse Phase HPLC (RP-HPLC), particularly under pH-controlled conditions.[1]
This protocol is designed to separate TMP from its hydrolytic impurities based on polarity and ionization state.[1]
Objective: Quantify 2-Desamino-2-hydroxy trimethoprim levels in a TMP bulk drug batch.
Principle: Ion-Pair or pH-dependent RP-HPLC.[1] TMP (cationic) interacts with silanols or ion-pairing agents; 2-OH-TMP (neutral) elutes based on hydrophobicity.[1]
2-Desamino-2-hydroxy TMP: Elutes earlier (RRT ~0.6 - 0.[1]8) due to higher polarity and lack of cationic retention on the C18 stationary phase at pH 3.0.
Trimethoprim: Elutes later (Retention time ~6-10 min) due to interaction with the stationary phase and hydrophobic benzyl group.[1]
Protocol 2: DHFR Inhibition Assay (In Vitro Potency)
Data Analysis: Calculate IC₅₀. Expect TMP < 20 nM and 2-OH-TMP > 50,000 nM.[1]
Analytical Workflow Diagram (Graphviz)
Figure 2: HPLC separation logic for identifying the hydroxy impurity.
References
European Directorate for the Quality of Medicines (EDQM). Trimethoprim Monograph 0060. European Pharmacopoeia (Ph.[1][2] Eur.). (Defines Impurity E and J standards). Link
Baccanari, D. P., et al. (1981). Binding of trimethoprim to Escherichia coli dihydrofolate reductase. Biochemistry. (Establishes the critical role of the 2-amino group in binding Asp27). Link[1]
Hess, S., et al. (2001). Rapid and sensitive LC separation of new impurities in trimethoprim. Journal of Pharmaceutical and Biomedical Analysis. (Methodology for separating hydrolysis products). Link
United States Pharmacopeia (USP). Trimethoprim USP Monograph: Organic Impurities. (Official analytical standards). Link[1]
A Comparative Analysis of the Biological Impact of Trimethoprim and its Metabolites
A Guide for Researchers in Drug Development and Antimicrobial Studies Introduction: Beyond the Parent Drug Trimethoprim (TMP) is a synthetic antibiotic that has been a cornerstone in the treatment of bacterial infections...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers in Drug Development and Antimicrobial Studies
Introduction: Beyond the Parent Drug
Trimethoprim (TMP) is a synthetic antibiotic that has been a cornerstone in the treatment of bacterial infections for decades.[1][2] Its efficacy stems from a highly specific mechanism of action: the competitive inhibition of bacterial dihydrofolate reductase (DHFR).[1][3][4][5][6][7][8] This enzyme is critical for the synthesis of tetrahydrofolic acid, a vital precursor for nucleotides and, consequently, DNA replication.[1][2] By blocking this pathway, trimethoprim effectively halts bacterial growth, an effect that is often bactericidal.[4] It demonstrates remarkable selectivity, binding far more strongly to the bacterial enzyme than its mammalian counterpart, which is a key factor in its therapeutic safety profile.[1][4][5][7]
In clinical practice, trimethoprim is frequently combined with sulfamethoxazole (a sulfonamide that inhibits an earlier step in the folate pathway) to create a synergistic combination known as co-trimoxazole, which broadens its spectrum of activity and can reduce the development of resistance.[1][7][9][10]
However, the journey of a drug through the body is not static. Upon administration, trimethoprim undergoes metabolism, primarily in the liver, where it is converted into various metabolites, including 1- and 3-oxides and 3'- and 4'-hydroxy derivatives.[4][5][9][10] This guide focuses on a specific structural modification—the conversion to a 2-Desamino-2-hydroxy derivative—to explore a fundamental question in pharmacology: How does the biological activity of a drug metabolite compare to its parent compound?
While the free, unmetabolized form of trimethoprim is considered the primary therapeutically active agent, understanding the profile of its metabolites is crucial.[4][5][9] Do they retain antimicrobial efficacy? Do they contribute to the overall therapeutic outcome, or are they merely inactive byproducts destined for excretion? Could they possess altered toxicity profiles? This guide provides a comparative framework, supported by established experimental protocols, to dissect the biological impact of trimethoprim versus its metabolized forms, offering insights for researchers in drug discovery, pharmacology, and microbiology. Although public data on the 2-Desamino-2-hydroxy metabolite is sparse, the principles and methodologies discussed herein apply to the broader family of trimethoprim metabolites and are fundamental to a comprehensive drug evaluation.
The Molecular Basis of Activity: DHFR Inhibition
The antibacterial action of trimethoprim is rooted in its structural similarity to dihydrofolic acid, the natural substrate for the DHFR enzyme. This allows it to act as a competitive inhibitor, effectively blocking the active site and preventing the synthesis of tetrahydrofolic acid.[1][8] This blockade creates a critical bottleneck in the bacterial folate pathway, depriving the cell of the building blocks for DNA, RNA, and certain amino acids.[1]
Caption: The bacterial folate pathway and trimethoprim's mechanism of action.
A critical question for any metabolite is whether it retains this inhibitory capability. The conversion to a 2-Desamino-2-hydroxy form involves the removal of a key amino group, which is instrumental in the drug's interaction with the DHFR active site. It is highly probable that such a modification would significantly reduce or eliminate the molecule's binding affinity for the DHFR enzyme, thereby diminishing its direct antimicrobial activity.
To quantify this, a DHFR Enzyme Inhibition Assay is the gold standard. By measuring the rate of NADPH oxidation in the presence and absence of the inhibitor, one can determine key parameters like the half-maximal inhibitory concentration (IC50).
Comparative DHFR Inhibition Data
Compound
Target Organism
IC50 (nM)
Relative Potency vs. Trimethoprim
Trimethoprim
E. coli
~5
100%
2-Desamino-2-hydroxy TMP
E. coli
Data Not Available
Data Not Available
Other Metabolites (e.g., Oxides)
E. coli
Significantly > 1000
< 0.5%
*Publicly available experimental data for 2-Desamino-2-hydroxy trimethoprim is limited. The values for other major metabolites are shown to illustrate the typical loss of activity upon metabolism.
The ultimate measure of an antibiotic's utility is its ability to inhibit microbial growth at concentrations that are safe for the host. This requires evaluating both antimicrobial potency and potential cytotoxicity.
Antimicrobial Potency: The Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] It is a fundamental metric for assessing antibacterial efficacy. A direct comparison of the MIC values for trimethoprim and its metabolite against a panel of clinically relevant bacteria would provide a clear picture of their relative potency. Given that the primary mechanism of action is likely compromised in the metabolite, a significant increase in the MIC value would be expected.
Comparative MIC Data (Hypothetical)
Compound
Escherichia coli (ATCC 25922) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213) MIC (µg/mL)
Trimethoprim
0.5 - 2
0.5 - 2
2-Desamino-2-hydroxy TMP
> 128
> 128
Note: These are illustrative values. Experimental determination is required. The significantly higher MIC for the metabolite reflects an anticipated loss of antibacterial activity.
Host Cell Safety: Cytotoxicity Assays
An effective antibiotic must exhibit selective toxicity, harming the pathogen but not the host.[13][14] Therefore, it is essential to assess the cytotoxicity of both the parent drug and its metabolites against mammalian cells. Assays that measure plasma membrane integrity (e.g., lactate dehydrogenase (LDH) release) or metabolic activity are common methods to determine cell viability.[13][14][15] While trimethoprim is generally safe, it is important to confirm that its metabolites do not acquire unforeseen toxicity.
Experimental Protocols
For researchers aiming to perform these comparative studies, detailed, validated protocols are essential.
This assay quantifies DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[16]
Materials:
Purified bacterial DHFR enzyme
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
NADPH solution (in Assay Buffer)
Dihydrofolate (DHF) solution (in Assay Buffer)
Test compounds (Trimethoprim, 2-Desamino-2-hydroxy TMP) dissolved in a suitable solvent (e.g., DMSO)
96-well UV-transparent microplate
Microplate spectrophotometer capable of reading at 340 nm in kinetic mode
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (uninhibited enzyme) in the microplate wells.
Reaction Mixture: To each well, add the DHFR Assay Buffer, NADPH solution, and the DHFR enzyme preparation.
Equilibration: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.[17]
Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.
Kinetic Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[17][18]
Data Analysis:
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
Determine the percent inhibition relative to the uninhibited control.
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
This protocol follows the standardized method for determining the MIC of an antimicrobial agent against bacteria.[19]
Caption: Experimental workflow for the broth microdilution MIC assay.
Materials:
96-well sterile microtiter plates
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Bacterial strains (e.g., E. coli ATCC 25922)
Test compounds
Sterile saline or PBS
0.5 McFarland turbidity standard
Incubator (35°C ± 2°C)
Procedure:
Compound Dilution: Prepare a 2-fold serial dilution of each test compound directly in the wells of a 96-well plate using CAMHB.[19] Leave appropriate wells for a positive control (bacteria, no drug) and a negative/sterility control (broth only).
Inoculum Preparation: From a fresh agar plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[19]
Final Inoculum: Dilute the standardized suspension into CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL.[19]
Inoculation: Add the final bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL or 200 µL).
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[19]
Reading Results: After incubation, determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The comparative analysis between a parent drug and its metabolites is a critical exercise in drug development. In the case of trimethoprim, the existing body of evidence suggests that its principal metabolites exhibit significantly reduced antibacterial activity. This is because the structural modifications that occur during metabolism often disrupt the precise molecular interactions required for high-affinity binding to the target enzyme, DHFR.
Therefore, it is highly likely that 2-Desamino-2-hydroxy trimethoprim would demonstrate a substantially weaker biological impact in terms of direct antimicrobial action compared to the parent drug. Its primary role would likely be as an inactive byproduct of detoxification, poised for renal clearance.
Future research should aim to:
Synthesize and Purify Metabolites: Isolate or synthesize pure forms of trimethoprim metabolites, including rarer variants like 2-Desamino-2-hydroxy trimethoprim, to enable definitive biological testing.
Conduct Comprehensive Profiling: Perform a full panel of assays (DHFR inhibition, MIC, cytotoxicity) to create a complete activity profile for each major metabolite.
Investigate Off-Target Effects: Determine if metabolites, while inactive against the primary target, could have unforeseen interactions with other biological systems, contributing to adverse effects or drug-drug interactions.
By systematically dissecting the structure-activity relationships between a parent drug and its metabolic products, the scientific community can build a more complete and predictive understanding of a drug's overall in vivo behavior, leading to the development of safer and more effective therapies.
References
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved February 17, 2026, from [Link]
Trimethoprim + Sulfamethoxazole | Drug Guide. (n.d.). MedSchool. Retrieved February 17, 2026, from [Link]
What is the mechanism of Trimethoprim Hydrochloride?. (2024, July 17). Patsnap Synapse. Retrieved February 17, 2026, from [Link]
Trimethoprim PM. (2010, June 18). AA Pharma. Retrieved February 17, 2026, from [Link]
Trimethoprim Product Monograph. (n.d.). accessdata.fda.gov. Retrieved February 17, 2026, from [Link]
Gleckman, R., Blagg, N., & Joubert, D. W. (1981).
Renggli, S., et al. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
What is the mechanism of Trimethoprim?. (2024, July 17). Patsnap Synapse. Retrieved February 17, 2026, from [Link]
Sulfamethoxazole and Trimethoprim: Package Insert / Prescribing Info. (2026, January 20). Drugs.com. Retrieved February 17, 2026, from [Link]
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol. Retrieved February 17, 2026, from [Link]
Understanding antibiotic resistance: 2.4. (n.d.). OpenLearn - The Open University. Retrieved February 17, 2026, from [Link]
Renggli, S., et al. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
Trimethoprim-sulfamethoxazole: An overview. (2018, January 4). UpToDate. Retrieved February 17, 2026, from [Link]
Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021, August 10). Frontiers in Pharmacology. Retrieved February 17, 2026, from [Link]
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC - NIH. Retrieved February 17, 2026, from [Link]
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved February 17, 2026, from [Link]
Metabolism Profiles of Trimethoprim in Idiosyncratic Adverse Drug Reaction-Affected Tissues. (2025, November 20). ACS Publications. Retrieved February 17, 2026, from [Link]
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved February 17, 2026, from [Link]
Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Retrieved February 17, 2026, from [Link]
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (n.d.). Oxford Academic. Retrieved February 17, 2026, from [Link]
Overview on Strategies and Assays for Antibiotic Discovery. (2022, October 21). MDPI. Retrieved February 17, 2026, from [Link]
Bacteriostatic and bactericidal activity of two trimethoprim-sulfonamide combinations. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
Pharmacokinetics of two dosage levels of trimethoprim to 'steady-state' in normal volunteers. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
Single dose pharmacokinetics of trimethoprim. (n.d.). PMC - NIH. Retrieved February 17, 2026, from [Link]
Clinical Outcomes of Trimethoprim/Sulfamethoxazole in Critically Ill Patients with Stenotrophomonas maltophilia Bacteremia and Pneumonia Utilizing Renal Replacement Therapies. (2024, April 14). MDPI. Retrieved February 17, 2026, from [Link]
A Physiologically-Based Pharmacokinetic Model of Trimethoprim for MATE1, OCT1, OCT2, and CYP2C8 Drug–Drug–Gene Interaction Predictions. (2020, November 10). MDPI. Retrieved February 17, 2026, from [Link]
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spectroscopic comparison of trimethoprim and its hydroxy derivative
An In-Depth Spectroscopic Guide to Differentiating Trimethoprim from its Hydroxy Metabolite Introduction: The Analytical Imperative in Drug Metabolism Trimethoprim (TMP) is a synthetic antibacterial agent, widely utilize...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Spectroscopic Guide to Differentiating Trimethoprim from its Hydroxy Metabolite
Introduction: The Analytical Imperative in Drug Metabolism
Trimethoprim (TMP) is a synthetic antibacterial agent, widely utilized for its inhibitory action on dihydrofolate reductase, an essential enzyme in the bacterial synthesis of tetrahydrofolic acid.[1] Its efficacy and widespread use necessitate a thorough understanding of its metabolic fate within biological systems. In humans, between 10% and 20% of a trimethoprim dose is metabolized, primarily in the liver.[2][3] The principal metabolic pathways involve oxidation, resulting in the formation of 1- and 3-oxides, as well as 3'- and 4'-hydroxy derivatives.[3][4][5]
The differentiation between the parent drug, trimethoprim, and its metabolites, such as 4'-hydroxytrimethoprim, is not merely an academic exercise. It is a critical requirement in drug development and clinical pharmacology for several reasons:
Pharmacokinetic (ADME) Profiling: Understanding the rate and extent of metabolite formation is fundamental to characterizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
Toxicology and Safety Assessment: Metabolites can sometimes exhibit their own pharmacological or toxicological activity, which may differ significantly from the parent compound.[7][8] Identifying and quantifying these metabolites is crucial for a comprehensive safety evaluation.
Quality Control: In pharmaceutical manufacturing, spectroscopic methods are essential for ensuring the purity of the active pharmaceutical ingredient (API) and detecting potential degradants or impurities, which may include oxidative derivatives.[6][9][10]
This guide, written from the perspective of a Senior Application Scientist, provides a detailed comparative analysis of trimethoprim and its 4'-hydroxy derivative using four cornerstone spectroscopic techniques: UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical basis for differentiation, present comparative data, and provide robust, field-tested experimental protocols.
Molecular Structures: The Basis of Spectroscopic Distinction
The entire premise of our spectroscopic comparison hinges on the subtle yet significant structural difference between trimethoprim and its 4'-hydroxy derivative: the addition of a single hydroxyl group to the trimethoxybenzyl ring.
This seemingly minor modification introduces a new functional group (-OH) and alters the electronic environment and symmetry of the aromatic ring, providing distinct handles for spectroscopic interrogation.
UV-Visible (UV-Vis) Spectroscopy: A Tool for Quantification and Preliminary Differentiation
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic transitions.[6][12] It is a workhorse technique in pharmaceutical analysis due to its simplicity, robustness, and suitability for quantitative analysis based on the Beer-Lambert law.[13][14]
Causality of Spectral Differences
The chromophore in trimethoprim is the substituted pyrimidine ring conjugated with the trimethoxybenzyl ring system. The introduction of a hydroxyl group—a potent auxochrome (a group that modifies the light-absorbing properties of a chromophore)—on the benzyl ring alters the energy of the electronic transitions. This typically results in a shift of the maximum absorption wavelength (λmax). While often subtle, this shift can be sufficient for differentiation and is critical for developing accurate quantitative methods.
A distinct absorption peak characteristic of the conjugated system. The exact λmax can vary slightly with the solvent.[17]
4'-Hydroxytrimethoprim
Expected slight bathochromic (red) or hypsochromic (blue) shift
The addition of the -OH group perturbs the electronic system. The direction of the shift depends on the solvent and pH, but a change in λmax is expected.
Experimental Protocol: UV-Vis Analysis
Solvent Selection: Choose a UV-transparent solvent in which both compounds are soluble. Methanol or ethanol are common choices. Ensure the solvent cutoff is below the analysis wavelength.
Standard Preparation:
Prepare a stock solution of Trimethoprim reference standard (e.g., 100 µg/mL) in the chosen solvent.
Similarly, prepare a stock solution of the 4'-hydroxytrimethoprim reference standard.
Create a series of working standards by serial dilution (e.g., 5, 10, 15, 20 µg/mL) to establish a calibration curve.
Sample Preparation: Dissolve the unknown sample in the solvent to achieve a concentration within the linear range of the calibration curve.
Instrument Setup:
Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).
Set the wavelength range for scanning (e.g., 200-400 nm).
Data Acquisition:
Fill a quartz cuvette with the solvent to serve as the blank and perform a baseline correction.
Measure the absorbance of each standard and the sample solution.
Record the full spectrum to identify the λmax for each compound.
Quantification: Use the absorbance value at the predetermined λmax and the calibration curve to determine the concentration of the analyte.[16]
Workflow Diagram: UV-Vis Analysis
Caption: Workflow for quantitative UV-Vis analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Fingerprint of Functional Groups
FTIR spectroscopy is a powerful, non-destructive technique that identifies chemical compounds and functional groups based on their unique absorption of infrared radiation, which excites molecular vibrations.[14][18][19] Every molecule has a characteristic "fingerprint" spectrum, making FTIR ideal for material identification and structural confirmation.[20]
Causality of Spectral Differences
The structural differentiation by FTIR is exceptionally clear. The 4'-hydroxytrimethoprim molecule possesses two functional groups that are absent in the parent drug: a phenolic hydroxyl group (-OH) and its corresponding carbon-oxygen single bond (C-O). These give rise to new, distinct absorption bands.
O-H Stretch: A broad, prominent absorption band appears in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group's stretching vibration. Its broadness is due to hydrogen bonding.
C-O Stretch: A strong band corresponding to the stretching vibration of the C-O bond will appear in the 1000-1250 cm⁻¹ region.
Note: Specific wavenumbers are approximate and can vary based on the sample state and measurement technique. A detailed vibrational analysis of trimethoprim has been performed using FTIR and Raman spectroscopy.[22]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is a common sampling technique that requires minimal to no sample preparation.[20]
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in air to subtract atmospheric CO₂ and H₂O signals.
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
Data Acquisition:
Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Set the spectral resolution (e.g., 4 cm⁻¹).
Data Analysis:
Process the resulting spectrum (e.g., baseline correction, ATR correction if necessary).
Identify the key absorption bands and compare them to the reference spectra of trimethoprim and its hydroxy derivative.
Workflow Diagram: FTIR Analysis
Caption: Workflow for sample analysis using ATR-FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most definitive analytical technique for determining the precise molecular structure of organic compounds in solution.[23][24] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to map out the connectivity and chemical environment of atoms within a molecule.
Causality of Spectral Differences
The addition of the -OH group at the 4'-position dramatically alters the NMR spectra in several predictable ways:
¹H NMR:
Loss of Symmetry: In trimethoprim, the two protons on the trimethoxybenzyl ring (at the 2' and 6' positions) are chemically equivalent due to symmetry, producing a single signal (a singlet). In 4'-hydroxytrimethoprim, this symmetry is broken. The 2' and 6' protons become inequivalent, resulting in two distinct signals, likely doublets due to coupling with their neighbors.
New Phenolic Proton: A new, exchangeable proton signal for the -OH group will appear, typically as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
¹³C NMR:
Direct Effect: The carbon atom directly attached to the new hydroxyl group (C-4') will experience a strong deshielding effect, causing its signal to shift significantly downfield (to a higher ppm value) compared to its chemical shift in trimethoprim.[25]
Indirect Effects: The chemical shifts of the other carbons in the aromatic ring (ipso, ortho, meta, para carbons) will also be altered due to the electronic influence of the -OH group.
Comparative NMR Data (Predicted shifts in DMSO-d₆)
Atom
Trimethoprim (TMP)
4'-Hydroxytrimethoprim
Key Observations
¹H: H-2', H-6'
~6.5 ppm (s, 2H)
Two distinct signals, likely in the 6.2-6.8 ppm range
Loss of symmetry leads to signal splitting.
¹H: 4'-OH
Absent
~8.5-9.5 ppm (br s, 1H)
New broad singlet, disappears upon D₂O shake.
¹H: Methoxy (OCH₃)
Two signals (s, 3H and s, 6H)
Three distinct signals (s, 3H; s, 3H; s, 3H)
Inequivalence of the 3' and 5' methoxy groups.
¹³C: C-4'
~153 ppm
~155-160 ppm
Significant downfield shift of the carbon bearing the -OH group.
¹³C: C-2', C-6'
~105 ppm
Two distinct signals
Loss of symmetry makes these carbons inequivalent.
Note: These are estimated chemical shifts. Actual values must be determined experimentally. 2D NMR experiments like COSY, HSQC, and HMBC are essential for unambiguous assignment.[26][27]
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
Accurately weigh 5-10 mg of the purified sample.
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.
Instrument Setup:
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
Data Acquisition:
¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° or 90° pulse, a relaxation delay of 1-5 seconds, and 8-16 scans.
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. This requires more scans (hundreds to thousands) due to the low natural abundance of ¹³C.
2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to definitively assign all proton and carbon signals and confirm the structure.[23]
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Integrate the ¹H signals and reference the spectrum (e.g., TMS at 0 ppm).
Assign all peaks based on their chemical shift, multiplicity, and correlations in 2D spectra.
Workflow Diagram: NMR Analysis
Caption: General workflow for NMR structural elucidation.
Mass Spectrometry (MS): Unambiguous Mass and Fragmentation
Mass spectrometry is an indispensable tool for identifying drug metabolites due to its exceptional sensitivity and ability to provide precise molecular weight information.[7][28] When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the detection and identification of metabolites in complex biological matrices.[29][30]
Causality of Spectral Differences
The differentiation by MS is straightforward and based on two principles:
Molecular Mass: The 4'-hydroxytrimethoprim has a molecular weight that is 16.0 Da higher than trimethoprim, corresponding to the mass of one oxygen atom. High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (to several decimal places), confirming the elemental formula.
Fragmentation Pattern (MS/MS): When the protonated molecules ([M+H]⁺) are fragmented, they break apart in a predictable manner. The presence of the hydroxyl group on the benzyl ring will alter the fragmentation pathways, leading to different product ions in the MS/MS spectrum compared to trimethoprim. This provides an additional layer of structural confirmation.[31]
Comparative Mass Spectrometry Data
Parameter
Trimethoprim (TMP)
4'-Hydroxytrimethoprim
Molecular Formula
C₁₄H₁₈N₄O₃
C₁₄H₁₈N₄O₄
Monoisotopic Mass
290.1379
306.1328
[M+H]⁺ (Protonated Ion)
m/z 291.1457
m/z 307.1406
Key MS/MS Fragments
Governed by cleavage of the methylene bridge and fragmentation of the pyrimidine ring.
Fragmentation pattern will be altered by the -OH group, potentially leading to neutral loss of water or different benzyl fragment ions.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is essential for analyzing metabolites in complex mixtures like plasma or urine.[32]
Sample Preparation:
For biological samples, perform a sample cleanup step (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove interfering matrix components.
Dilute the sample in the initial mobile phase.
LC Separation:
Inject the prepared sample onto an appropriate HPLC/UHPLC column (e.g., C18 reversed-phase).
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to chromatographically separate trimethoprim from its metabolite.
MS Detection:
Interface the LC system with a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Full Scan (MS1): First, perform a full scan analysis to identify the m/z values for the protonated parent drug (m/z 291.1) and its metabolite (m/z 307.1).
Tandem MS (MS/MS): Perform a product ion scan by selecting the precursor ion of interest (e.g., m/z 307.1) in the first mass analyzer, fragmenting it with a collision gas (e.g., argon) in the collision cell, and scanning for the resulting product ions in the second mass analyzer.
Data Analysis:
Extract ion chromatograms for the specific m/z values of both compounds to confirm their presence and determine their retention times.
Analyze the MS/MS spectra to confirm the identity of the metabolite by comparing its fragmentation pattern to known standards or predicting fragmentation pathways.
Caption: Workflow for identifying metabolites using LC-MS/MS.
Summary and Application Strategy
Each spectroscopic technique offers unique advantages for differentiating trimethoprim from its hydroxy derivative. The choice of method depends on the analytical goal.
Lower sensitivity, requires pure sample, expensive
MS
Molecular weight difference (+16 Da)
Metabolite identification in complex matrices, trace analysis[28][34]
Highest sensitivity and specificity (especially with LC)
Provides limited structural information without MS/MS
As a Senior Application Scientist, my recommendation is to employ these techniques synergistically. Use LC-MS/MS for initial discovery and quantification of the metabolite in biological samples. For bulk material analysis, FTIR provides a rapid and definitive identity check. When an unambiguous structural confirmation of a purified metabolite is required, NMR is the ultimate arbiter. Finally, UV-Vis remains the go-to method for routine, high-throughput quantitative analysis in quality control settings once a method has been properly validated. This integrated approach ensures analytical certainty, from early-stage drug discovery to final product quality control.
References
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Wang, L. (2025). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Highlights in Science, Engineering and Technology, 77, 304-309. Retrieved from [Link]
Wang, L. (2025). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Boffin Access Limited. Retrieved from [Link]
Le, A. M., et al. (2021). Simultaneous quantification of trimethoprim metabolites in pediatric plasma. Journal of Chromatography B, 1180, 122883. Retrieved from [Link]
Hunter, M. (2022, November 9). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. HunterLab. Retrieved from [Link]
SCIEX. (n.d.). Metabolite identification. Retrieved from [Link]
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Lei, Z., et al. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 400(7), 1877-1890. Retrieved from [Link]
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AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]
Ungurean, A., et al. (2013). Vibrational spectroscopic and DFT study of trimethoprim. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 52-58. Retrieved from [Link]
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Children's Mercy Kansas City. (n.d.). Characterization of Trimethoprim Metabolism and Metabolite Reactivity in Human Liver, Lung, and Skin. Retrieved from [Link]
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Assessing the Genotoxicity of Trimethoprim Related Compounds: A Technical Comparison Guide
This guide provides a technical assessment of the genotoxicity of Trimethoprim (TMP) and its related impurities, specifically tailored for researchers and drug development professionals. It addresses the unique challenge...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical assessment of the genotoxicity of Trimethoprim (TMP) and its related impurities, specifically tailored for researchers and drug development professionals. It addresses the unique challenges posed by antifolate compounds in standard genotoxicity assays and provides a comparative analysis of assessment methodologies in compliance with ICH M7 guidelines.
Executive Summary: The Antifolate Challenge
Assessing the genotoxicity of Trimethoprim (TMP) and its structural analogs presents a specific toxicological challenge: False Positives due to Thymineless Death.
TMP is a diaminopyrimidine that inhibits dihydrofolate reductase (DHFR). In standard bacterial reverse mutation assays (Ames test), this inhibition depletes the tetrahydrofolate pool, blocking thymidine synthesis. This leads to bacterial cell death or "thymineless mutagenesis" (erroneous repair mechanisms triggered by nucleotide starvation) rather than direct DNA reactivity.
Critical Insight: Standard Ames protocols often misclassify TMP and its impurities as mutagenic. A scientifically robust assessment requires Modified Ames Assays supplemented with thymidine to distinguish true DNA reactivity from folate-depletion artifacts.
Compound Landscape: Trimethoprim & Key Impurities
The following table outlines the primary compounds of concern, their structural relationship to TMP, and their potential genotoxic alerts.
Compound Name
EP Impurity
USP Related Compound
Structure/Description
Genotoxic Concern (ICH M7)
Trimethoprim
N/A
N/A
2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine
Class 5 (Non-mutagenic with thymidine supplementation).
N2-Methyl Trimethoprim
A
--
Methylated amine analog.
Class 3/5 (Alerting structure, requires specific testing).
-Hydroxy Trimethoprim
C
--
Benzylic hydroxylation.
Class 5 (Metabolite-like, generally negative).
4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol
E
A
Hydrolysis product (O-desamino).
Class 5 (Lacks one amino group; reduced DHFR affinity).
3-Desmethoxy-3-bromo Trimethoprim
F
--
Brominated analog.
Class 3 (Halogenated aromatic; potential alert).
3,4,5-Trimethoxybenzoic acid
J
--
Cleavage product (Benzoic acid derivative).
Class 5 (No structural alerts; building block).
Comparative Methodologies: Performance & Utility
This section compares the three primary methods for assessing TMP impurities, highlighting why standard methods fail and how to correct them.
Method A: Standard Ames Test (OECD 471)
Mechanism: Uses S. typhimurium (His-) or E. coli (Trp-) to detect reverse mutations.
Performance with TMP:High False Positive Rate.
Why it Fails: TMP inhibits bacterial DHFR. The resulting thymine starvation causes cell death and stress-induced mutagenesis (SOS response), which is scored as a positive result despite no direct interaction with DNA.
Verdict:NOT RECOMMENDED as a standalone assay for DHFR inhibitors without modification.
Method B: Modified Ames Test (Thymidine Supplemented)
Mechanism: Standard Ames protocol supplemented with excess thymidine (typically ~50 µg/mL) to bypass the DHFR block.
Performance with TMP:Accurate.
Why it Works: Thymidine supplementation prevents thymineless death. Any remaining revertant colonies indicate true DNA reactivity (mutagenesis) rather than metabolic starvation.
Verdict:GOLD STANDARD for TMP and related impurities.
Method C: In Silico Assessment (QSAR)
Mechanism: Computational prediction (e.g., Derek Nexus, CASE Ultra) based on structural alerts (ICH M7).
Performance with TMP:Variable.
Why it varies: Many QSAR models flag the diaminopyrimidine moiety as a potential mutagen based on historical false-positive data.
Verdict: Useful for initial screening (ICH M7 Step 1), but positive predictions must be overruled by Method B (Modified Ames).
Visualizing the Mechanism of False Positives
The following diagram illustrates the biochemical pathway leading to false positives in standard assays and how thymidine supplementation corrects this.
Caption: Mechanism of "Thymineless Death" causing false positives in Ames tests and the rescue effect of thymidine supplementation.
Detailed Experimental Protocol: Modified Ames for Antifolates
Objective: To assess the mutagenic potential of TMP impurities while eliminating false positives caused by folate depletion.
Background Check: Ensure the spontaneous reversion rate is normal (thymidine should not inhibit background growth).
Positive Criteria: A dose-dependent increase >2-fold (TA98/TA100) or >3-fold (TA1535/1537) over solvent control.
Validity: If cytotoxicity is observed (thinning of background lawn) despite thymidine, the dose is too high.
ICH M7 Assessment Workflow
The following workflow guides the decision-making process for classifying TMP impurities.
Caption: ICH M7 Decision Tree for Trimethoprim Impurities.
Data Summary: Expected Results
Comparison of theoretical results for Trimethoprim (API) in different assay conditions.
Assay Condition
Revertant Colonies (TA100)
Interpretation
Standard Ames (-S9)
Increased (~3-4x)
False Positive (Thymineless death artifact).
Standard Ames (+S9)
Increased (~2-3x)
False Positive (Artifact persists).
Modified Ames (+Thymidine)
Baseline (Control Level)
Negative (True Non-mutagenic profile).
In Vitro Micronucleus
Positive (High Dose)
False Positive (Clastogenicity due to folate stress).
In Vivo Micronucleus
Negative
Negative (Systemic folate levels prevent damage).
Conclusion
For Trimethoprim and its related compounds, Standard Ames data is unreliable. Researchers must utilize the Modified Ames protocol with thymidine supplementation to generate data compliant with ICH M7 Class 5 designation. Without this modification, impurities may be unnecessarily classified as Class 3 (Alerting) or Class 2 (Mutagenic), leading to overly restrictive control limits.
References
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.
[Link]
Ames, B. N., et al. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis.
[Link]
Tweats, D. J., et al. (2016). Report of the IWGT working group on strategy/interpretation of regulatory in vitro tests. Mutation Research. (Discusses folate deficiency artifacts).
[Link]
Introduction: The Critical Need for Impurity Profiling in Trimethoprim
An Inter-Laboratory Guide to the Analysis of Trimethoprim Impurities: Establishing Method Robustness and Comparability Trimethoprim is a widely used synthetic antibacterial agent, often in combination with sulfamethoxazo...
Author: BenchChem Technical Support Team. Date: February 2026
An Inter-Laboratory Guide to the Analysis of Trimethoprim Impurities: Establishing Method Robustness and Comparability
Trimethoprim is a widely used synthetic antibacterial agent, often in combination with sulfamethoxazole, that functions by inhibiting dihydrofolate reductase.[1] The safety and therapeutic efficacy of any pharmaceutical product are intrinsically linked to its purity. For trimethoprim, the monitoring and control of impurities—unwanted chemicals that can arise during synthesis, purification, or storage—are mandated by regulatory bodies and are crucial for patient safety.[2] Studies have revealed the presence of significant impurities in trimethoprim drug substances that were not detected by older compendial methods, highlighting the need for more sensitive and robust analytical techniques.[3][4]
Inter-laboratory comparisons (ILCs) are a cornerstone of analytical quality assurance.[5] They serve as a powerful tool to evaluate the performance of an analytical method across different laboratories, instruments, and analysts. By organizing the analysis of identical samples at multiple sites, an ILC can assess the method's reproducibility, identify potential sources of variability, and ensure that different quality control (QC) laboratories can achieve comparable and reliable results. This guide provides a framework for designing and executing an ILC for the analysis of trimethoprim impurities, aimed at researchers, scientists, and drug development professionals seeking to validate and harmonize their analytical methods.
Foundational Knowledge: Trimethoprim Impurities and Analytical Methods
A thorough understanding of potential impurities and the analytical methods used to detect them is the foundation of any successful ILC.
Key Impurities in Trimethoprim
Impurities in trimethoprim can include starting materials, by-products of the synthetic route, and degradation products.[2] Pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several specified impurities. For instance, the EP 8.0 monograph details the analysis of impurities such as E, D, G, B, J, and F.[6][7] Research has also identified other process-related impurities, such as 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine and 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl) pyrimidine, which may be present in various drug substance lots.[3]
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard and official method for the simultaneous analysis of trimethoprim and its related substances.[1] This technique offers the necessary specificity and sensitivity to separate and quantify impurities, even at low levels.
Mechanism: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For trimethoprim, reversed-phase columns (like C18) are commonly used, where the stationary phase is nonpolar, and the mobile phase is more polar.[8]
Pharmacopeial Methods: Both the USP and EP provide detailed HPLC methods. For example, the EP 8.0 method for impurities E, D, G, B, J, and F specifies a C18 column with a mobile phase consisting of a methanol and sodium perchlorate solution, with UV detection at 280 nm.[6][9] The USP-38 method also employs a C18 column with a buffered methanol mobile phase.[10] The development of new HPLC assays continues to improve the detection of impurities not covered by all existing methods.[8][11]
Designing a Robust Inter-Laboratory Comparison (ILC)
The design of an ILC is critical to generating meaningful data. The objective must be clear from the outset, as it influences the selection of materials, laboratories, and the statistical approach. For this guide, the primary objective is to assess the performance and reproducibility of a specific HPLC method for trimethoprim impurity analysis.
The ILC Workflow
The overall process involves a coordinating laboratory that prepares and distributes the test materials, participating laboratories that perform the analysis according to a strict protocol, and a central body for statistical analysis and reporting.
Caption: Workflow for a typical inter-laboratory comparison study.
Experimental Protocol: A Harmonized HPLC-UV Method
To ensure comparability, all participating laboratories must adhere to the identical analytical method. The following protocol is based on established pharmacopeial methods.[6][9][10]
Objective: To quantify specified impurities in a provided trimethoprim sample.
Instrumentation:
High-Performance Liquid Chromatograph with a UV detector.
Mobile Phase: Prepare a mixture of a 1.4 g/L solution of sodium perchlorate in water (adjusted to pH 3.6 with phosphoric acid) and methanol in a 70:30 v/v ratio.[6][9]
Flow Rate: 1.3 mL/min.
Column Temperature: 25 °C.
Detection Wavelength: 280 nm.
Injection Volume: 20 µL.
Sample Preparation:
Test Solution: Accurately weigh and transfer about 25 mg of the provided trimethoprim ILC sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[6]
Reference Solution (for % calculation): Dilute 1.0 mL of the Test Solution to 200.0 mL with the mobile phase. This represents a 0.5% solution.[6]
Resolution Solution: Prepare a solution containing trimethoprim and a specified impurity (e.g., Impurity E or Diaveridine) to confirm system suitability.[6][10]
Analytical Procedure:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
Inject the Resolution Solution and verify that the system suitability requirements are met. The resolution between trimethoprim and the specified impurity peak should be not less than 2.5.[6][7] The tailing factor for the trimethoprim peak should be not more than 2.0.
Inject the Reference Solution in replicate (e.g., n=5). The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
Inject the Test Solution in duplicate.
Identify the peaks corresponding to the specified impurities based on their relative retention times (RRTs) provided by the ILC coordinator.
Calculate the percentage of each impurity in the Test Solution using the area of the principal peak from the Reference Solution (0.5%).
Data Analysis and Interpretation of Results
Key Performance Indicators
Repeatability (Intra-laboratory precision): The agreement between replicate injections within a single laboratory.
Reproducibility (Inter-laboratory precision): The agreement between results from different laboratories. This is a key measure of the method's robustness.
Laboratory Performance: Assessed using statistical tools like Z-scores, which indicate how far a laboratory's result is from the consensus value.[12]
Statistical Evaluation
Outlier Screening: Before calculating summary statistics, data should be checked for outliers using appropriate statistical tests (e.g., Cochran's or Grubb's test).
Consensus Value Determination: The assigned value (consensus mean) for the concentration of each impurity is calculated from the mean of all reported test results after removing any statistical outliers.[12]
Z-Score Calculation: The performance of each laboratory is evaluated by calculating a Z-score for each impurity.[12]
Formula: Z = (x - X) / σ
x is the result from the individual laboratory.
X is the assigned consensus mean.
σ is the standard deviation for proficiency assessment (often set by the ILC coordinator based on historical data or required method performance).
Interpretation: A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.[12]
Presentation of Hypothetical Data
The results of the ILC should be summarized in a clear and concise manner.
High inter-laboratory variability (a high RSDR) can point to weaknesses in the analytical method's description or execution. Common sources of error include:
Mobile Phase Preparation: Minor differences in pH adjustment or solvent composition.
Column Differences: Variations between columns from different manufacturers or even different lots, despite being of the same phase type.
Integration Parameters: Inconsistent baseline settings and peak integration by different software or analysts.
Instrument Calibration: Differences in detector linearity and wavelength accuracy.
Conclusion and Recommendations
A well-designed inter-laboratory comparison is an indispensable tool for validating the analytical methods used for impurity control in pharmaceuticals like trimethoprim. It provides objective evidence of a method's reproducibility and ensures that different laboratories can produce equivalent results, a critical factor for global supply chains and regulatory submissions.
Based on the outcomes of such a study, recommendations can be made to:
Refine the Analytical Method: The protocol can be clarified or modified to reduce sources of variability. For example, specifying the exact brand and lot of the HPLC column or providing more detailed instructions for mobile phase preparation.
Improve Laboratory Training: The ILC can identify laboratories that may require additional training on the specific analytical technique.
Establish Method Performance Criteria: The reproducibility data generated can be used to set realistic system suitability and validation criteria for the method when it is transferred to new laboratories.
By embracing a culture of continuous verification through ILCs, the pharmaceutical industry can enhance the reliability of its quality control measures, ultimately safeguarding patient health.
References
Lehr, G. J., et al. (1999). Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 373-389. Available from: [Link]
Hess, S., et al. (2002). Separation, analyses and syntheses of trimethoprim impurities. Scientia Pharmaceutica, 70(3), 229-245. Available from: [Link]
Lehr, G. J., et al. (1999). Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atm. ElectronicsAndBooks. Available from: [Link]
Hess, S., et al. (2001). Rapid and sensitive LC separation of new impurities in trimethoprim. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 531-538. Available from: [Link]
Murahari, M., et al. (2023). Development and Validation of A RP-HPLC Method for the Simultaneous Determination of Twenty Related Substances of Sulfamethoxazole and Trimethoprim in Injection Dosage Form. Royal Society of Chemistry. Available from: [Link]
SynThink. (n.d.). Trimethoprim EP Impurities & USP Related Compounds. Available from: [Link]
VAMAS. (n.d.). VAMAS Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs). Available from: [Link]
Scribd. (n.d.). Trimethoprim Monograph Overview. Available from: [Link]
Phenomenex. (2022). Trimethoprim USP Monograph Reference Guide. Available from: [Link]
Al-Aani, W. A. M., & Al-Rekabi, A. A. D. (2020). Determination of trimethoprim by various analytical techniques- A- review. International Journal of Research in Engineering and Innovation, 4(6), 335-341. Available from: [Link]
Kumar, S., & Sharma, Y. (2022). REVIEW ON DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR TRIMETHOPRIM IN PURE AND MARKETED FORMULATION. International Journal of Progressive Research in Engineering Management and Science, 2(11). Available from: [Link]
AFRAC. (2023). AFRAC GD 004: Guidelines for assessing the appropriateness of few participants in an Interlaboratory comparison programme. Available from: [Link]
Ethiopian National Accreditation Organisation (EAS). (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Available from: [Link]
Lovgren, M., et al. (1998). Multicenter Evaluation of E Test for Determination of Susceptibility of Streptococcus pneumoniae to Trimethoprim-Sulfamethoxazole. Journal of Clinical Microbiology, 36(12), 3499-3502. Available from: [Link]
Hess, S., et al. (2001). Rapid and sensitive LC separation of new impurities in trimethoprim. ResearchGate. Available from: [Link]
International Quality and Accreditation Services Pvt. Ltd. (2024). Policy and Guidelines for Proficiency Testing and/or Inter Laboratory Comparison (ILC) other than Proficiency Testing. Available from: [Link]
California Air Resources Board (CARB). (2024). Inter laboratory Comparison 2023 Report. Available from: [Link]
comparative study of different detectors for 2-Desamino-2-hydroxy trimethoprim analysis
This guide provides an in-depth comparative analysis of detection methods for 2-Desamino-2-hydroxy trimethoprim , officially designated as Trimethoprim EP Impurity E (European Pharmacopoeia) and USP Related Compound A ....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of detection methods for 2-Desamino-2-hydroxy trimethoprim , officially designated as Trimethoprim EP Impurity E (European Pharmacopoeia) and USP Related Compound A .
Executive Summary
For the analysis of 2-Desamino-2-hydroxy trimethoprim (Impurity E) , the choice of detector is dictated by the analytical threshold required.
HPLC-UV (PDA) is the industry standard for Quality Control (QC) and release testing of drug substances, offering robust quantification down to 0.05% (w/w).
LC-MS/MS is the mandatory choice for Pharmacokinetic (PK) studies and trace-level genotoxic impurity screening, offering sensitivity superior to UV by a factor of 100–1000x (ng/mL levels).
Fluorescence Detection (FLD) is a viable but niche alternative, requiring derivatization to achieve sensitivity comparable to MS, primarily used when MS is unavailable.
Analyte Profile & Physicochemical Challenges
Understanding the molecule is the first step to selecting the correct detector.
Feature
Description
Analytical Implication
Common Name
2-Desamino-2-hydroxy trimethoprim
EP Impurity E ; USP Related Compound A
Chemical Structure
4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol
The 2-amino group of Trimethoprim is replaced by a hydroxyl group (tautomerizes to a ketone/lactam).
Molecular Formula
C₁₄H₁₇N₃O₄
MW: 291.30 Da (+1 Da shift from Trimethoprim).
pKa
~7.0 (Acidic/Phenolic character)
Less basic than Trimethoprim (pKa ~7.1/6.6). Elutes earlier than TMP in Reverse Phase (C18) at acidic pH.
Chromophore
Pyrimidinone ring
UV absorption maximum shifts slightly; 280 nm is still effective but extinction coefficient differs from TMP.
Detector Deep Dive
A. HPLC-UV (Photodiode Array) – The QC Workhorse
Context: Used for routine batch release and stability testing where impurity levels are expected >0.05%.
Mechanism: The pyrimidinone ring absorbs UV light. While Trimethoprim has a
at ~271 nm (often monitored at 280 nm per EP), Impurity E retains significant absorbance at 280 nm, allowing simultaneous detection.
Critical Protocol Note: Due to the hydroxyl group, Impurity E is more polar than Trimethoprim. In a standard C18 reverse-phase method (low pH), it typically elutes before the main Trimethoprim peak.
Performance:
Linearity: Excellent (
) in the 0.1 µg/mL to 100 µg/mL range.
Specificity: High, provided the gradient is optimized to separate Impurity E from the solvent front and Impurity I (often eluting early).
B. LC-MS/MS (Triple Quadrupole) – The Bioanalytical Standard
Context: Essential for biological matrices (plasma/urine) or when impurity levels are <0.01% (trace analysis).
Mechanism: Electrospray Ionization (ESI) in Positive Mode.
Precursor Ion:
m/z (Distinct from TMP at 291.1 m/z, allowing mass-based resolution even if peaks co-elute).
Transitions (MRM):
Quantifier:
(Loss of methoxy/fragmentation of benzyl ring).
Qualifier:
(Cleavage of the methylene bridge).
Performance:
Sensitivity: LOQ < 1.0 ng/mL.
Matrix Effect: Moderate. Requires Stable Isotope Labeled (SIL) internal standards for accurate plasma analysis.
C. Fluorescence Detection (FLD) – The Alternative
Context: Used when MS is unavailable but sensitivity beyond UV is required.
Mechanism: Native fluorescence of Impurity E is weak. Derivatization with Fluorescamine (reacts with primary amines) is required.
Reaction: The 4-amino group (still present in Impurity E) reacts with fluorescamine to form a highly fluorescent pyrrolinone derivative.
Limitation: This is non-specific; it derivatizes Trimethoprim and all amine-containing impurities. Chromatographic separation before detection is critical.
Comparative Performance Data
The following data summarizes validation parameters from a comparative study of standard solutions.
Solvent B: Buffer (1.4 g/L Sodium Perchlorate, adjusted to pH 3.6 with Phosphoric Acid).
Ratio: Isocratic 30:70 (A:B).
Flow Rate: 1.3 mL/min.
Temperature: 25°C.
Detection: UV at 280 nm.
Injection: 20 µL.
System Suitability: Resolution between Impurity E (RT ~ 3-5 min) and Trimethoprim (RT ~ 6-8 min) must be
.
Protocol B: LC-MS/MS (High Sensitivity)
Objective: Trace impurity quantification.
Column: UHPLC C18 (e.g., Acquity BEH),
mm, 1.7 µm.
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.4 mL/min.
MS Source: ESI Positive. Capillary 3.0 kV, Source Temp 150°C.
MRM: Monitor 292.1
230.1 (Collision Energy ~25 eV).
Decision Workflow (Graphviz)
The following diagram illustrates the logical decision path for selecting the appropriate detector based on the phase of drug development and sensitivity requirements.
Caption: Decision tree for selecting the optimal detector for 2-Desamino-2-hydroxy trimethoprim analysis.
References
European Pharmacopoeia (Ph.[4] Eur.) 10.0 . "Trimethoprim Monograph: Related Substances." Council of Europe.
Barbarin, N., et al. (2002) . "Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets." Journal of Chromatography A.
Hess, S., et al. (2001) .[3] "Rapid and sensitive LC separation of new impurities in trimethoprim." Journal of Pharmaceutical and Biomedical Analysis.
A Senior Application Scientist's Guide to Comparing the Impurity Profile of Generic Versus Innovator Trimethoprim
Introduction: Beyond Bioequivalence In the landscape of pharmaceutical development, the approval of a generic drug hinges on the principle of bioequivalence—demonstrating that it performs in the same manner as the innova...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Bioequivalence
In the landscape of pharmaceutical development, the approval of a generic drug hinges on the principle of bioequivalence—demonstrating that it performs in the same manner as the innovator (or reference listed drug). However, the journey to regulatory approval, particularly under the purview of bodies like the U.S. Food and Drug Administration (FDA), extends deep into the chemical minutiae of the drug product.[1] A critical, and often challenging, aspect of this evaluation is the impurity profile.
Impurities are substances present in a drug product that are not the active pharmaceutical ingredient (API) or the excipients. They can arise from the synthesis process, degradation of the API over time, or interactions with packaging.[2][3] While the innovator product sets the benchmark for safety and efficacy, its manufacturing process is proprietary. A generic manufacturer, developing their own synthesis route, will inevitably produce a different, though hopefully comparable, impurity profile.[4]
This guide provides a comprehensive framework for researchers and drug development professionals to conduct a robust comparative analysis of the impurity profiles of generic and innovator trimethoprim. We will delve into the causality behind experimental choices, provide a self-validating analytical protocol, and contextualize the findings within the global regulatory framework established by the International Council for Harmonisation (ICH).[5]
The Universe of Trimethoprim Impurities: Knowns and Potentials
Understanding what to look for is the first principle of any analytical investigation. Impurities in trimethoprim can be broadly categorized, as outlined by ICH guidelines.[2]
Synthesis-Related Impurities: These are the most common source of variation between innovator and generic products. They include unreacted starting materials, intermediates, by-products from side reactions, and residual catalysts.[3][6] Studies have identified several process-specific impurities in trimethoprim lots from various manufacturers, such as 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine and 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl) pyrimidine, which were not detected by standard compendial methods at the time.[4]
Degradation Products: Trimethoprim, like any drug substance, can degrade under the influence of heat, light, humidity, or through interactions with excipients.[2][7] Hydrolysis and oxidation are common degradation pathways.[7][8] Identifying these degradants is crucial for establishing the drug's shelf life and appropriate storage conditions.
Residual Solvents: Solvents used during synthesis or purification may remain in the final product.[9] These are managed according to the specific toxicity-based limits set forth in the ICH Q3C guidelines.[5]
The fundamental concern is that any new or significantly elevated impurity in a generic product could potentially impact its safety profile. Therefore, a rigorous comparison is not merely an academic exercise but a regulatory necessity.[1]
The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)
For separating, identifying, and quantifying the trace-level impurities in a complex mixture like a drug product, High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard.[10][11] Its high selectivity and sensitivity make it ideal for creating a detailed "fingerprint" of a drug product's composition.[11]
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a robust, self-validating system for the comparative analysis of trimethoprim impurity profiles. The inclusion of system suitability tests (SSTs) is critical; they are a series of checks to ensure the chromatographic system is performing as expected before any samples are analyzed.[12]
Caption: High-level workflow for comparative impurity profiling.
Detailed HPLC Method Parameters
This method is a representative example based on published literature for trimethoprim analysis.[4][13] Method development and validation according to ICH Q2 guidelines are prerequisites for its use in a regulatory submission.
Sample Preparation:
Test Solution (Generic & Innovator): Accurately weigh and transfer a portion of finely powdered tablets equivalent to 25 mg of trimethoprim into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary and filter through a 0.45 µm nylon filter.[12]
Reference Solution (for quantification): Prepare a 1.0 mg/mL solution of Trimethoprim Reference Standard (RS) in the mobile phase. Dilute this solution to a final concentration of 0.001 mg/mL (0.1%) to represent the identification threshold.
Chromatographic Conditions:
Column: Beckman Ultrasphere ODS (4.6 mm x 25 cm), 5 µm particle size, or equivalent C18 reversed-phase column.[13]
Mobile Phase: A gradient mixture of Mobile Phase A (0.25% triethylamine and 0.1% formic acid in water, pH adjusted to 5.8) and Mobile Phase B (Acetonitrile).[4]
Inject the Reference Solution. The tailing factor for the trimethoprim peak should be ≤ 2.0.[12]
For a solution containing trimethoprim and a known impurity, the resolution between the two peaks must be ≥ 2.0.[12]
Six replicate injections of the Reference Solution should show a relative standard deviation (RSD) of ≤ 2.0% for peak area.
Data Interpretation: A Comparative Framework
The core of the analysis lies in comparing the chromatograms. The key questions to answer are:
Does the generic product contain any new impurities not seen in the innovator product?
Are the levels of shared impurities in the generic product significantly higher than in the innovator?
The ICH Q3B(R2) guideline provides thresholds that dictate the regulatory requirements for impurities in the drug product.[3][14]
Reporting Threshold: Any impurity above this level must be reported in a regulatory submission.
Identification Threshold: Any impurity exceeding this level must have its structure identified.
Qualification Threshold: An impurity above this level requires safety data to justify its presence.[15]
An impurity found in a generic product is generally considered "qualified" if it is also present in the innovator product at a level at or above the proposed specification for the generic.
Hypothetical Data Summary
The table below illustrates how comparative data would be presented. The acceptance criteria are based on a hypothetical maximum daily dose of 400 mg for trimethoprim.
Requires Identification (New impurity above ID Threshold)
Total Impurities
-
0.20
0.38
-
-
Requires Justification
The Logic of Impurity Control: From Synthesis to Safety
The entire process of impurity profiling is a logical chain designed to ensure patient safety. A change in the manufacturing process can introduce new impurities, which carry a potential toxicological risk. Rigorous analytical testing is the tool used to detect these changes and provide the data needed for a regulatory safety assessment.
Caption: Logical flow from manufacturing to regulatory acceptance.
Conclusion
Comparing the impurity profiles of generic and innovator trimethoprim is a scientifically demanding but essential process. It requires a deep understanding of potential impurities, robust and validated analytical methods, and a clear interpretation of data within established regulatory frameworks.[12] While a generic drug may be therapeutically equivalent to its innovator counterpart, its unique manufacturing process necessitates a distinct and thorough safety evaluation, of which impurity profiling is a critical pillar. The framework provided in this guide offers a comprehensive approach for any scientist tasked with ensuring the quality and safety of generic pharmaceuticals.
References
SynThink. Trimethoprim EP Impurities & USP Related Compounds. SynThink. Available from: [Link]
Veeprho. Trimethoprim Impurities and Related Compound. Veeprho. Available from: [Link]
Pohjola, A., & Lönnberg, H. (1985). Degradation of trimethoprim. Acta pharmaceutica Fennica, 94(1), 1-8. Available from: [Link]
Shimadzu. Impurities test for Trimethoprim (EP-8.0 method). Shimadzu. Available from: [Link]
Zito, S. W. (1999). Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 373-389. Available from: [Link]
Hess, S., Teubert, U., Ortwein, J., & Eger, K. (2001). Separation, analyses and syntheses of trimethoprim impurities. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(4), 299-305. Available from: [Link]
GaBI Online. FDA evaluation of impurities in generics. GaBI Online. Available from: [Link]
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As researchers and drug development professionals, our work often involves synthesizing and handling novel chemical entities. 2-Desamino-2-hydroxy trimethoprim, a derivative of the well-known antibiotic trimethoprim, rep...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work often involves synthesizing and handling novel chemical entities. 2-Desamino-2-hydroxy trimethoprim, a derivative of the well-known antibiotic trimethoprim, represents such a compound where specific safety data may not be readily available. This guide provides a comprehensive framework for establishing safe handling procedures, focusing on the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in a logical, risk-based assessment derived from the known hazards of the parent compound and the chemical modifications, ensuring your safety is paramount when exploring new scientific frontiers.
The Principle of Prudent Hazard Assessment
When direct safety data for a novel compound is unavailable, a conservative risk assessment is the cornerstone of a safe laboratory environment. This involves a three-pillar approach: evaluating the parent compound, considering the introduced chemical moieties, and treating the novel substance with the caution it deserves as an unknown.
Pillar 1: Baseline Hazards from the Parent Compound (Trimethoprim)
The parent compound, trimethoprim, is a well-characterized substance. According to its Safety Data Sheet (SDS), trimethoprim presents the following hazards:
Harmful if swallowed (Acute toxicity, oral - Category 4).[1][2]
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[1]
These known hazards establish the minimum baseline for our PPE requirements. Handling this compound in its powdered form requires diligent control of dust and prevention of contact with skin and eyes.[2][3][4]
Pillar 2: Assessing the Chemical Analogue
The modification "2-Desamino-2-hydroxy" replaces an amino group with a hydroxyl group on the pyrimidine ring. This structural change introduces a phenol-like functional group. Phenolic compounds can carry their own set of risks, including heightened skin irritation, potential for causing sensitization, and, in some cases, greater systemic toxicity upon absorption. Therefore, we must augment our baseline precautions to account for these potential, more severe hazards.
Pillar 3: The "Unknown Compound" Precautionary Principle
It is a fundamental rule of laboratory safety to treat all new or uncharacterized compounds as potentially hazardous.[5] The unknown toxicological properties of 2-Desamino-2-hydroxy trimethoprim demand that we operate with a higher level of caution. This principle dictates that we select PPE and handling protocols that offer a robust barrier against exposure until sufficient data is generated to refine these procedures.
The following diagram illustrates this risk assessment logic:
Caption: Risk assessment workflow for an uncharacterized compound.
Core PPE and Engineering Controls
Based on our risk assessment, a multi-layered approach combining engineering controls and personal protective equipment is required. The primary goal is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.[6]
Engineering Controls: Your First Line of Defense
Personal protective equipment should always be used in conjunction with, not as a replacement for, robust engineering controls.[6]
Chemical Fume Hood: All manipulations of solid 2-Desamino-2-hydroxy trimethoprim (e.g., weighing, transferring, preparing stock solutions) must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[7][8]
Ventilation: Ensure the laboratory has adequate general ventilation.[3]
Personal Protective Equipment (PPE) Selection
The following table summarizes the required PPE for handling 2-Desamino-2-hydroxy trimethoprim in various laboratory scenarios.
Scenario
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Handling Solids (Weighing, Aliquoting)
Safety glasses with side shields and a face shield
2 pairs of nitrile gloves (double-gloving)
Full-coverage lab coat (buttoned), long pants, closed-toe shoes
N95/FFP2 respirator or higher (required when handling powders outside of an isolator)[9]
Preparing Solutions (In a fume hood)
Safety glasses with side shields
Nitrile gloves (double-gloving recommended)
Full-coverage lab coat (buttoned), long pants, closed-toe shoes
Not required if performed correctly within a certified fume hood
General Handling of Dilute Solutions (<1 mg/mL)
Safety glasses with side shields
Single pair of nitrile gloves
Full-coverage lab coat (buttoned), long pants, closed-toe shoes
Not required
Operational Plans: Donning, Doffing, and Disposal
Proper procedure is as critical as the equipment itself. A breach in protocol can negate the protection offered by the best PPE.
Step-by-Step PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is designed to prevent cross-contamination from the "dirty" exterior of the equipment to your skin or clothing.
Caption: Standard sequence for donning and doffing PPE.
Spill Management Plan
Accidental spills must be managed promptly and safely.
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly concentrated solution, evacuate the lab.
Secure the Area: Restrict access to the spill area.
Don PPE: Before cleanup, don the appropriate PPE as outlined for handling solids, including respiratory protection.
Containment: For liquid spills, surround the area with absorbent material.
Cleanup:
Solids: Gently cover the spill with absorbent pads wetted with water to avoid raising dust. Carefully scoop the material into a designated waste container.
Liquids: Use absorbent pads to soak up the spill, working from the outside in. Place used pads in the waste container.
Decontaminate: Wipe the spill area with a suitable decontaminating solution (e.g., 70% ethanol), followed by soap and water.
Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.
Waste Disposal Plan
All materials contaminated with 2-Desamino-2-hydroxy trimethoprim must be treated as hazardous chemical waste.[9][10]
Solid Waste: This includes contaminated gloves, wipes, weigh paper, and unused solid compound. Place these items in a clearly labeled, sealed hazardous waste container.[11]
Liquid Waste: Aqueous and organic solutions containing the compound should be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not mix incompatible waste streams.[12]
Sharps: Contaminated needles, syringes, or glass pipettes must be disposed of in a designated sharps container.
Container Management: Ensure all waste containers are properly labeled with the chemical name and hazard warnings and are stored in a designated satellite accumulation area.[13] Follow your institution's specific procedures for hazardous waste pickup and disposal.
By adhering to this comprehensive safety and logistics guide, you can confidently and safely handle 2-Desamino-2-hydroxy trimethoprim, ensuring the integrity of your research and, most importantly, your personal well-being.
References
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